5-bromo-2,3-dihydro-1H-isoindol-1-one
Description
The exact mass of the compound 5-Bromoisoindolin-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKJYJCWXMBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626852 | |
| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552330-86-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-2,3-dihydro-1H-isoindol-1-one is a key chemical intermediate with significant applications in medicinal chemistry and materials science. Its versatile structure serves as a scaffold for the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role as a precursor in the development of targeted therapeutics.
Chemical Properties and Data
This compound is a solid, off-white to light yellow crystalline compound. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| CAS Number | 552330-86-6 | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | ≥97% | [3] |
| Melting Point | 208-212 °C | |
| Boiling Point | 395.4±25.0 °C (Predicted) | |
| Density | 1.7±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO and Methanol | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following characteristic signals: a multiplet at δ 7.68 ppm corresponding to the three aromatic protons, and a singlet at δ 4.44 ppm attributed to the two methylene (B1212753) protons of the isoindolinone ring.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further structural confirmation, with expected signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the bromine), and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the lactam, C=O stretching of the amide, and C-Br stretching, as well as aromatic C-H and C=C stretching frequencies.
Mass Spectrometry
Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of methyl 4-bromo-2-(bromomethyl)benzoate with ammonia (B1221849).[4]
Materials:
-
Methyl 4-bromo-2-(bromomethyl)benzoate
-
2 M Ammonia in Methanol
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
-
Methanol
Procedure:
-
Suspend methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in a 2 M solution of ammonia in methanol.
-
Add concentrated ammonium hydroxide to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum to yield this compound.
A detailed workflow for this synthesis is presented below.
Caption: Synthetic workflow for this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure compound.
Reactivity and Applications in Drug Discovery
The chemical structure of this compound, featuring a reactive bromine atom and a lactam ring, makes it a valuable building block for a variety of chemical transformations. It is particularly significant in the synthesis of inhibitors for enzymes involved in cellular signaling pathways, such as Poly (ADP-ribose) polymerase (PARP) and Mitogen-activated protein kinase-activated protein kinase 2 (MK2).
Precursor for PARP Inhibitors
The isoindolinone scaffold is a key pharmacophore in a number of potent PARP inhibitors. The structural similarity of the isoindolinone core to the nicotinamide (B372718) moiety of NAD+ allows for competitive inhibition at the catalytic site of the PARP enzyme. This is a critical mechanism in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.
The general relationship for the development of these inhibitors is outlined in the following diagram.
Caption: Role as a precursor for PARP inhibitors.
Intermediate for MK2 Inhibitors
This compound has been utilized as a reagent in the discovery of novel and selective 3-aminopyrazole-based MK2 inhibitors.[4] MK2 is a key enzyme in the inflammatory response signaling cascade, making its inhibitors potential therapeutic agents for inflammatory diseases.
Safety and Handling
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place at ambient temperature.[1] Stock solutions, if prepared, should be stored at -20°C or -80°C to prevent degradation.[1]
References
Technical Guide: Structure Elucidation of 5-bromo-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-bromo-2,3-dihydro-1H-isoindol-1-one. This compound, a brominated isoindolinone derivative, is of interest in medicinal chemistry and serves as a building block for more complex molecules. This document outlines the key analytical techniques, experimental protocols, and spectroscopic data necessary for its unambiguous identification and characterization. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Visual diagrams illustrating the molecular structure and a logical workflow for its characterization are included to facilitate understanding.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₈H₆BrNO.[1] Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a five-membered lactam ring, with a bromine atom substituted on the aromatic ring. The precise characterization of this molecule is fundamental for its application in chemical synthesis and drug discovery. This guide details the analytical workflow for confirming its structure.
Molecular Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.046 g/mol | [1] |
| CAS Number | 552330-86-6 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity (HPLC) | 99.95% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unequivocal identification of the compound. The following sections detail the expected and reported data from key spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.68 | multiplet | 3H | Aromatic protons |
| 4.44 | singlet | 2H | Methylene (B1212753) protons (-CH₂-) |
Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands are:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretch (amide) |
| ~1680 | C=O stretch (lactam) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~700-900 | C-H bend (aromatic substitution) |
| ~500-600 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to be consistent with the molecular formula C₈H₆BrNO.[1] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).
Experimental Protocols
Detailed methodologies for the key experiments required for the structure elucidation are provided below.
Synthesis
A common synthetic route involves the cyclization of an appropriate precursor. For example, 5-bromo-2,3-dihydroisoindol-1-one can be synthesized from 4-bromo-2-bromomethylbenzoic acid methyl ester. The ester is suspended in a methanol (B129727) solution of ammonia (B1221849) and concentrated ammonium (B1175870) hydroxide, and the reaction proceeds for approximately 18 hours. The solid product is then collected by filtration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
Reference Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Thin Solid Film Method): [3]
-
Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[3]
-
Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Background Spectrum: Run a background spectrum of the clean, empty salt plate.
-
Sample Spectrum: Place the salt plate with the sample film in the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Elemental Analysis
Objective: To determine the elemental composition of the compound.
Procedure (Combustion Analysis): [4]
-
Sample Preparation: Accurately weigh a small amount of the pure, dry sample.
-
Combustion: Burn the sample in an excess of oxygen at high temperature.[4] This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to nitrogen oxides (which are subsequently reduced to N₂).
-
Product Analysis: Quantitatively measure the amounts of CO₂, H₂O, and N₂ produced using various detection methods (e.g., thermal conductivity, infrared absorption).
-
Calculation: From the masses of the combustion products, calculate the mass percentages of C, H, and N in the original sample. The percentage of bromine can be determined by other methods (e.g., titration).
-
Formula Determination: Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula.
X-ray Crystallography
Objective: To determine the three-dimensional atomic and molecular structure.
Procedure: [5]
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a beam of X-rays and rotate it. A detector records the diffraction pattern (intensities and positions of the diffracted X-rays).[5]
-
Structure Solution: Use the diffraction data to calculate an electron density map of the crystal.[5]
-
Structure Refinement: Fit the atoms of the proposed structure into the electron density map and refine their positions to obtain the final, precise molecular structure.
Logical Workflow for Structure Elucidation
The following diagram illustrates a logical workflow for the comprehensive structure elucidation of this compound.
Caption: Logical workflow for the structure elucidation of a small molecule.
Conclusion
The structure of this compound can be confidently elucidated through a combination of spectroscopic and analytical techniques. ¹H NMR and mass spectrometry provide foundational data regarding the proton environment and molecular weight, respectively. Complementary techniques such as ¹³C NMR, FT-IR, and elemental analysis are essential for a comprehensive and unambiguous structural assignment. For absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. The protocols and data presented in this guide provide a robust framework for researchers in the field of chemical synthesis and drug development to characterize this and similar molecules.
References
The Multifaceted Biological Activities of Brominated Isoindolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The introduction of a bromine atom to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often enhancing their potency and selectivity. This technical guide provides an in-depth overview of the biological activities of brominated isoindolinones, with a focus on their anticancer, enzyme-inhibiting, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
Anticancer Activity
Brominated isoindolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various brominated isoindolinone derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3n (3-bromo-5-methylpyridin-2-yl)-3-methyleneisoindolin-1-one | HNSCC (Head and Neck Squamous Cell Carcinoma) | Not explicitly quantified, but identified as the most significant cytotoxicity | [1] |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Hepatocellular Carcinoma) | 5.89 | [2] |
Note: The provided data is a representation of available information and may not be exhaustive. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compound (brominated isoindolinone)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated isoindolinone in cell culture medium. Add 0.5 µL of each concentration to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Signaling Pathway: Induction of Apoptosis
Several brominated isoindolinones exert their anticancer effects by inducing apoptosis. This programmed cell death is a complex process involving a cascade of signaling events. One of the key pathways involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.
Caption: Apoptosis induction by brominated isoindolinones.
Enzyme Inhibition
Brominated isoindolinones have been investigated as inhibitors of various enzymes that play critical roles in different pathologies. Their inhibitory activity against carbonic anhydrases and histone deacetylases (HDACs) is of particular interest.
Quantitative Enzyme Inhibition Data
The following table presents the inhibitory constants (Ki) and/or IC50 values of isoindolinone derivatives against specific enzymes.
| Compound Class | Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Isoindolinone derivatives (2c, 2f) | hCA I | 11.48 ± 4.18 to 16.09 ± 4.14 | - | [3] |
| Isoindolinone derivatives (2c, 2e) | hCA II | 9.32 ± 2.35 to 14.87 ± 3.25 | - | [3] |
| Isoindole-1,3-dione-substituted sulfonamides | hCA I | 7.96 to 48.34 | - | [3] |
| Isoindole-1,3-dione-substituted sulfonamides | hCA II | 7.96 to 48.34 | - | [3] |
Note: The data presented is for isoindolinone derivatives in general, as specific data for brominated analogs in enzyme inhibition is limited in the searched literature.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory effect of compounds on carbonic anhydrase (CA) activity can be determined by measuring the esterase activity of the enzyme.
Materials:
-
Human carbonic anhydrase isoenzymes (hCA I and II)
-
4-Nitrophenyl acetate (B1210297) (NPA) as substrate
-
Tris-SO4 buffer (pH 7.4)
-
Test compound (brominated isoindolinone)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of hCA isoenzymes and various concentrations of the brominated isoindolinone in the appropriate buffer.
-
Reaction Initiation: Add the enzyme and inhibitor solutions to the wells of a 96-well plate. Initiate the reaction by adding the substrate (NPA).
-
Absorbance Measurement: Monitor the formation of 4-nitrophenolate (B89219) by measuring the absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance-time curve. The inhibitory activity is expressed as the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor. Ki values can be determined by fitting the data to appropriate enzyme inhibition models.[3]
Experimental Workflow: HDAC Inhibition Assay
Histone deacetylase (HDAC) inhibitors are a class of anticancer agents. The following workflow outlines a typical in vitro HDAC inhibition assay.
References
Unlocking Therapeutic Potential: A Technical Guide to the Isoindolinone Scaffold as a Privileged Structure for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-isoindol-1-one (isoindolinone) core is a recognized privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in binding to a range of high-value therapeutic targets. While direct biological data for 5-bromo-2,3-dihydro-1H-isoindol-1-one is not extensively available in public literature, the broader class of isoindolinone derivatives has been the subject of intensive research, leading to the development of potent inhibitors for key enzymes implicated in cancer and inflammatory diseases. This technical guide consolidates the current understanding of the therapeutic potential of the isoindolinone scaffold, focusing on its established roles in the inhibition of Poly (ADP-ribose) polymerase (PARP) and various protein kinases. We provide an in-depth analysis of the mechanisms of action, representative quantitative data for isoindolinone-based inhibitors, and detailed experimental protocols for screening and characterization.
Core Therapeutic Targets and Mechanisms of Action
The isoindolinone scaffold has proven to be a highly effective pharmacophore for the design of inhibitors targeting two major classes of enzymes: PARP and protein kinases.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The structural similarity of the isoindolinone core to the nicotinamide (B372718) moiety of nicotinamide adenine (B156593) dinucleotide (NAD+) allows it to act as a competitive inhibitor at the catalytic site of PARP enzymes.[1][2] PARP1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in cytotoxic double-strand breaks (DSBs) and inducing synthetic lethality.[2][3]
Protein Kinase Inhibition
The isoindolinone scaffold also serves as a versatile template for the development of ATP-competitive kinase inhibitors. By targeting the ATP-binding pocket of various kinases, these compounds can modulate key signaling pathways involved in cell proliferation, angiogenesis, and inflammation.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation.[4][5] Isoform-selective PI3K inhibitors are of significant interest, and isoindolinone derivatives have been developed to target specific isoforms, such as PI3Kγ, which is primarily expressed in hematopoietic cells and plays a role in inflammation and certain cancers.[4][6]
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Indolinone-based compounds, a closely related class to isoindolinones, have been successfully developed as VEGFR inhibitors, with Sunitinib being a notable example.[7] These inhibitors block the ATP-binding site of the VEGFR kinase domain, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Quantitative Data for Isoindolinone and Related Derivatives
The following tables summarize the inhibitory activities of representative isoindolinone and indolinone derivatives against their respective targets. It is important to note that these are examples to illustrate the potential of the scaffold, and the activity of this compound would need to be experimentally determined.
Table 1: Inhibitory Activity of Isoindolinone Derivatives against PARP1
| Compound Class | Specific Compound Example | Target | Assay Type | IC50 / Kd (nM) | Reference |
| Isoindolinone Carboxamide | NMS-P118 | PARP1 | Biochemical | - | [1] |
| C1-methylated Isoindolinone | NMS-P515 | PARP1 | Biochemical (Kd) | 16 | [1] |
| C1-methylated Isoindolinone | NMS-P515 | PARP1 | Cellular (PAR assay) | 27 | [1] |
| Isoindolinone Derivative | Representative Compound | PARP1 | Enzymatic | Single-digit nM | [8] |
Table 2: Inhibitory Activity of Isoindolinone and Indolinone Derivatives against Protein Kinases
| Compound Class | Specific Compound Example | Target | Assay Type | IC50 (nM) | Reference |
| 6-Aza-isoindolinone | Compound 2 | PI3Kγ | Biochemical (Ki) | 14 | [6] |
| 6-Aza-isoindolinone | Compound 2 | THP-1 cell chemotaxis | Cellular | 270 | [6] |
| Indolin-2-one Derivative | Compound 10g | VEGFR-2 | Kinase Assay | 87 | [9] |
| Indolin-2-one Derivative | Compound 17a | VEGFR-2 | Kinase Assay | 78 | [9] |
| 1H-Indole Derivative | Compound 7 | VEGFR-2 | Kinase Assay | 25 | [10] |
| Bis-triazolo-quinoxaline | Compound 23j | VEGFR-2 | Kinase Assay | 3.7 | [11] |
Experimental Protocols
Detailed methodologies for screening and characterizing inhibitors against PARP and protein kinases are crucial for drug development. Below are representative protocols for key in vitro assays.
Homogeneous PARP1 Inhibition Assay (HTRF)
Principle: This assay measures the poly-ADP-ribosylation of a biotinylated histone substrate by PARP1. The reaction product is detected using a europium-labeled anti-PAR antibody and a streptavidin-allophycocyanin (APC) conjugate. Inhibition of PARP1 activity results in a decrease in the HTRF signal.
Methodology:
-
Reagent Preparation:
-
PARP1 Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20.
-
Recombinant human PARP1 enzyme.
-
Biotinylated histone H1 substrate.
-
NAD+.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
HTRF Detection Reagents: Europium-labeled anti-PAR antibody and Streptavidin-APC.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well low-volume plate.
-
Add 4 µL of PARP1 enzyme and biotinylated histone H1 in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of NAD+ in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection reagents in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (e.g., for PI3Kγ or VEGFR-2)
Principle: This assay measures the phosphorylation of a specific substrate by the target kinase. The amount of product formed is quantified, and the inhibition by a test compound is determined. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Methodology:
-
Reagent Preparation:
-
Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Recombinant human kinase (e.g., PI3Kγ or VEGFR-2).
-
Specific substrate (e.g., a lipid substrate for PI3Kγ or a peptide substrate for VEGFR-2).
-
ATP.
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
Add 1 µL of serially diluted test compound or DMSO to the wells of a 384-well plate.
-
Add 2 µL of a mixture of the kinase and its substrate in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research into the broader class of isoindolinone derivatives, this core structure holds significant potential for the design of potent and selective inhibitors of PARP and various protein kinases. The information provided in this technical guide offers a comprehensive overview of the key therapeutic targets, their mechanisms of action, and the experimental approaches required to evaluate the activity of new compounds based on this privileged scaffold. Further investigation through the described in vitro assays will be essential to elucidate the specific biological activity profile of this compound and its derivatives, paving the way for potential new treatments for cancer and other diseases.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-Bromo-2,3-Dihydro-1H-Isoindol-1-One Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-2,3-dihydro-1H-isoindol-1-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a class of synthetic compounds with significant therapeutic potential. While the parent compound is primarily a biochemical reagent, its derivatives have demonstrated a range of biological activities, most notably as potent anticancer agents. This in-depth technical guide elucidates the mechanism of action of these derivatives, focusing on their interactions with key cellular targets, their impact on critical signaling pathways, and the experimental methodologies used to characterize their activity. The primary mechanism of action for many of these derivatives lies in the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth, proliferation, and angiogenesis.
Core Mechanism of Action: Kinase Inhibition
Derivatives of the this compound and related 5-bromoindole (B119039) cores have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[1][2] In many cancers, these pathways are dysregulated due to mutations or overexpression of the receptors, leading to uncontrolled cell division and tumor progression.[1][2]
The inhibitory action of these compounds typically involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. The result is the induction of cell cycle arrest and apoptosis in cancer cells.[3][4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR inhibitors.[3] The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain, initiating a cascade of downstream signaling events that promote cell proliferation and survival.[5] By blocking this initial phosphorylation step, the 5-bromoindole derivatives effectively halt these pro-growth signals.[3]
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-Bromoindole\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];
// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Dimerization [color="#5F6368"]; Inhibitor -> Dimerization [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Dimerization -> RAS [color="#5F6368"]; Dimerization -> PI3K [color="#5F6368"]; RAS -> RAF -> MEK -> ERK -> Proliferation [color="#5F6368"]; PI3K -> AKT -> Proliferation [color="#5F6368"]; AKT -> Apoptosis [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee];
} DG_CAPTION_START EGFR Signaling Pathway Inhibition. DG_CAPTION_END
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Other derivatives, particularly those based on the 1-benzyl-5-bromoindolin-2-one and 5-bromoindole-2-carboxylic acid hydrazone scaffolds, have shown potent inhibitory activity against VEGFR-2.[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling in endothelial cells blocks the proliferation and migration of these cells, ultimately leading to a reduction in tumor vascularization and growth.[2]
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-Bromo-isoindolinone\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Cell Proliferation, Migration)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];
// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> Dimerization [color="#5F6368"]; Inhibitor -> Dimerization [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Dimerization -> PLCg [color="#5F6368"]; Dimerization -> RAS [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; PKC -> RAF [color="#5F6368"]; RAS -> RAF -> MEK -> ERK -> Angiogenesis [color="#5F6368"];
} DG_CAPTION_START VEGFR-2 Signaling Pathway Inhibition. DG_CAPTION_END
Quantitative Data on Biological Activity
The anticancer and enzyme inhibitory activities of various this compound derivatives have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Anticancer Activity of 5-Bromo-Indolinone/Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2f | BT-549 (Breast) | Cytotoxicity | log10GI50 = -6.40 | [8] |
| NCI-H23 (NSCLC) | Cytotoxicity | log10GI50 = -6.10 | [8] | |
| IGROV1 (Ovarian) | Cytotoxicity | log10GI50 = -6.02 | [8] | |
| 7c | MCF-7 (Breast) | Anti-proliferative | 7.17 ± 0.94 | [6] |
| 7d | MCF-7 (Breast) | Anti-proliferative | 2.93 ± 0.47 | [6] |
| 5BDBIC | HepG2 (Liver) | Anti-proliferative | 14.3 | [7] |
| Compound 6 | HCT-116 (Colon) | Cytotoxicity | 9.3 ± 0.02 | [9] |
| HepG2 (Liver) | Cytotoxicity | 7.8 ± 0.025 | [9] | |
| 17a | MCF-7 (Breast) | Anti-proliferative | 0.74 - 4.62 | [4] |
| HepG2 (Liver) | Anti-proliferative | 1.13 - 8.81 | [4] | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | Cytotoxicity | CC50 = 0.26 µg/mL | [10] |
| K562 (Leukemia) | Cytotoxicity | CC50 = 3.81 µg/mL | [10] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Kinase Inhibitory Activity of 5-Bromo-Indolinone/Indole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 7c | VEGFR-2 | 728 | [6] |
| 7d | VEGFR-2 | 503 | [6] |
| Compound 7 | VEGFR-2 | 25 | [11] |
| Compound 6 | VEGFR-2 | 60.83 | [9] |
| 17a | VEGFR-2 | 78 | [4] |
| 5b | VEGFR-2 | 160 | [4] |
| 10g | VEGFR-2 | 87 | [4] |
| Compound III | EGFR | 18 | [2] |
| VEGFR-2 | 45 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
// Nodes Start [label="Compound Synthesis\n& Characterization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Evaluation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseAssay [label="Kinase Inhibition Assay\n(e.g., EGFR, VEGFR-2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="Cytotoxicity Assay\n(MTT Assay)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Assay\n(Annexin V Staining)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> InVitro; InVitro -> KinaseAssay; InVitro -> MTT; KinaseAssay -> Lead; MTT -> CellCycle; CellCycle -> ApoptosisAssay; ApoptosisAssay -> Lead; } DG_CAPTION_START General Experimental Workflow. DG_CAPTION_END
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[12][13]
-
Objective: To quantify the potency of a derivative in inhibiting the enzymatic activity of a specific kinase (e.g., EGFR, VEGFR-2).
-
Principle: The assay measures the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescence-based signal is generated from the conversion of ADP to ATP, which is then used by luciferase to produce light.
-
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP and a suitable peptide substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase enzyme in kinase buffer.
-
Add the test compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay Kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.
-
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16]
-
Objective: To determine the concentration of the derivative that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 or CC50 values.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
-
Objective: To assess the effect of the derivative on cell cycle progression.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content.
-
Materials:
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
PI/RNase staining buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the test compound for a specified duration.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
-
Objective: To determine if the derivative induces apoptosis in cancer cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. The results allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential in oncology. Their primary mechanism of action involves the targeted inhibition of key receptor tyrosine kinases, such as EGFR and VEGFR-2, leading to the disruption of critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The resulting cellular effects include cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important chemical scaffold. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as to overcome potential mechanisms of drug resistance.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
safety, handling, and MSDS for 5-bromo-2,3-dihydro-1H-isoindol-1-one
An In-depth Technical Guide on the Safety, Handling, and MSDS for 5-bromo-2,3-dihydro-1H-isoindol-1-one
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-1-isoindolinone[1][2] |
| CAS Number | 552330-86-6[1][3][4] |
| Molecular Formula | C8H6BrNO[1][3] |
| Molecular Weight | 212.05 g/mol [1] |
| Chemical Structure | (A structural representation would be included here in a full whitepaper) |
Hazard Identification
This chemical is classified as hazardous.[3][4]
GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Signal Word: Warning[3]
Hazard Statements:
-
H312: Harmful in contact with skin.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[6]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[6]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Appearance | Cream[6] |
| Odor | No information available[6] |
| Purity | ≥95% |
Experimental Protocols
Detailed experimental protocols should be developed and approved by the research institution's safety committee. The following is a generalized workflow for handling this compound.
Caption: Safe handling workflow for this compound.
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Wear protective clothing, gloves, and eye/face protection.[5]
-
Use in a well-ventilated area to prevent the concentration of dust or fumes.[5]
-
Avoid generating dust.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
Storage:
-
Store in original, tightly sealed containers.[5]
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Protect from environmental extremes.[5]
-
For stock solutions, it is recommended to aliquot and store at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[7]
Personal Protective Equipment (PPE)
| Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Get medical attention if symptoms occur.[6] |
| Skin Contact | Take off contaminated clothing.[8] Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing for at least 15 minutes. Get medical attention.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[6] Call a poison control center or doctor immediately for treatment advice. |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Co-ordinate firefighting measures to the fire surroundings.[8]
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous combustion products may be liberated, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[9]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[6] Avoid dust formation.[6] Wear personal protective equipment.[6]
-
Environmental Precautions: Should not be released into the environment.[6]
-
Methods for Cleaning Up: Sweep up and shovel the material into a suitable, closed container for disposal.[6] Avoid generating dust.[5]
Disposal Considerations
Dispose of this chemical and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not empty into drains.[8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-BROMO-2,3-DIHYDRO-ISOINDOL-1-ONE | 552330-86-6 [chemicalbook.com]
- 3. 5-Bromo-2,3-dihydroisoindol-1-one | 552330-86-6 [sigmaaldrich.com]
- 4. 552330-86-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic Characterization of 5-bromo-2,3-dihydro-1H-isoindol-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-bromo-2,3-dihydro-1H-isoindol-1-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines reported data with predicted spectroscopic values based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate the characterization of this and related molecules in a research and development setting.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₈H₆BrNO Molecular Weight: 212.05 g/mol CAS Number: 552330-86-6
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |
| 7.68 | m | 3H | Ar-H | Reported[1] |
| 4.44 | s | 2H | CH₂ | Reported[1] |
Note: The reported assignment of a multiplet for 3 aromatic protons is broad. A more detailed, predicted assignment is provided below.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.75 | d | ~1.8 | 1H | H-4 |
| ~7.60 | dd | ~8.2, 1.8 | 1H | H-6 |
| ~7.45 | d | ~8.2 | 1H | H-7 |
| ~6.50 | br s | - | 1H | N-H |
| ~4.50 | s | - | 2H | H-3 |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (C-1) |
| ~145 | Ar-C (C-7a) |
| ~135 | Ar-C (C-3a) |
| ~133 | Ar-CH (C-6) |
| ~126 | Ar-CH (C-4) |
| ~125 | Ar-C-Br (C-5) |
| ~124 | Ar-CH (C-7) |
| ~45 | CH₂ (C-3) |
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3300 | Strong, Broad | N-H stretch |
| 3050-3100 | Medium | Ar C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1680-1700 | Strong | C=O stretch (lactam)[2][3][4][5][6] |
| 1600-1610 | Medium | C=C stretch (aromatic) |
| 1450-1500 | Medium | C=C stretch (aromatic) |
| ~1050 | Medium | C-N stretch |
| 600-800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 211/213 | ~50/~50 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 182/184 | Moderate | [M-CO]⁺ |
| 132 | High | [M-Br]⁺ |
| 104 | High | [M-Br-CO]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Synthesis of this compound
A general procedure for the synthesis involves the reaction of 4-bromo-2-(bromomethyl)benzoyl chloride with an ammonia (B1221849) source. A published method describes suspending 4-bromo-2-bromomethylbenzoic acid methyl ester in a methanol (B129727) solution of ammonia and concentrated ammonium (B1175870) hydroxide, followed by stirring for 18 hours. The resulting solid product is collected by filtration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse with a relaxation delay of 5 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) or acetone.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) and introduced via a direct infusion line or after separation by gas chromatography (GC-MS).
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 50-300.
-
The presence of bromine should result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis.
References
- 1. 5-BROMO-2,3-DIHYDRO-ISOINDOL-1-ONE | 552330-86-6 [chemicalbook.com]
- 2. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one, a valuable isoindolinone scaffold for drug discovery and medicinal chemistry. The synthesis commences with the esterification of 4-bromo-2-methylbenzoic acid, followed by a selective benzylic bromination, and culminates in a high-yield intramolecular cyclization to afford the target compound. This document offers detailed experimental procedures, characterization data, and a discussion of the potential applications of this versatile building block.
Introduction
Isoindolinone derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules with applications as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The specific compound, this compound, provides a strategic bromine handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for high-throughput screening. This protocol details a reliable and reproducible method for its synthesis starting from commercially available 4-bromo-2-methylbenzoic acid.
Overall Synthesis Workflow
The synthesis is performed in three sequential steps: 1) Fischer esterification of the starting carboxylic acid, 2) Free-radical bromination of the benzylic methyl group, and 3) Amination and intramolecular cyclization to form the lactam ring.
Figure 1: Three-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-bromo-2-methylbenzoate
This procedure outlines the Fischer esterification of 4-bromo-2-methylbenzoic acid.
Materials:
-
4-bromo-2-methylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a 500 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (20 g, 93 mmol).
-
Add methanol (160 g) and concentrated sulfuric acid (2 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add ethyl acetate and water for extraction.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a white solid.
| Product | Form | Yield |
| Methyl 4-bromo-2-methylbenzoate | White Solid | High |
Step 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate
This protocol describes the benzylic bromination of the methyl ester intermediate.
Materials:
-
Methyl 4-bromo-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), NBS (0.80 g, 4.4 mmol), and a catalytic amount of BPO (56 mg, 0.23 mmol) in CCl₄ (20 mL).[1]
-
Stir the mixture at 85°C for 2 hours.[1]
-
Cool the mixture and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
| Product | Form | Yield | Melting Point |
| Methyl 4-bromo-2-(bromomethyl)benzoate | Solid | ~97% | 76-78°C |
Step 3: Synthesis of this compound
This final step involves the amination and intramolecular cyclization to form the target lactam.
Materials:
-
Methyl 4-bromo-2-(bromomethyl)benzoate
-
2M Ammonia (NH₃) in Methanol
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Filtration apparatus
Procedure:
-
Suspend methyl 4-bromo-2-(bromomethyl)benzoate (3.70 g) in a 2M solution of ammonia in methanol (36 mL).[2]
-
Add concentrated ammonium hydroxide (12 mL) to the suspension.[2]
-
Stir the reaction mixture at room temperature for 18 hours.[2]
-
Collect the resulting solid product by filtration.
-
Wash the solid with a small amount of cold methanol and dry under vacuum.
Characterization Data
| Compound | Appearance | Yield | ¹H NMR (300 MHz, CDCl₃) | Purity (HPLC) |
| This compound | Off-white to light yellow solid | ~90% | δ 7.68 (m, 3H), 4.44 (s, 2H) | >99% |
Potential Application: Hypothetical Signaling Pathway Inhibition
The isoindolinone core is present in numerous compounds investigated for their potential as targeted therapeutics, particularly in oncology. For instance, derivatives of this scaffold could be designed to act as inhibitors of critical enzymes in cancer cell signaling pathways, such as protein kinases. Below is a conceptual diagram illustrating how a hypothetical drug based on the 5-bromoisoindolinone scaffold could inhibit a kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation.
References
detailed experimental protocol for synthesizing 5-bromo-1-isoindolinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-bromo-1-isoindolinone, a valuable building block in medicinal chemistry and drug development. The protocol is presented in two main stages: the synthesis of the intermediate 5-bromophthalide (B15269) and its subsequent conversion to the target compound, 5-bromo-1-isoindolinone.
Experimental Protocols
Part 1: Synthesis of 5-Bromophthalide from 4-Bromophthalic Anhydride (B1165640)
This procedure details the reduction of 4-bromophthalic anhydride to 5-bromophthalide.
Materials:
-
4-Bromophthalic anhydride
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of the Reducing Agent Slurry: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a slurry of sodium borohydride (0.57 molar equivalents relative to 4-bromophthalic anhydride) in anhydrous tetrahydrofuran is prepared. The mixture is cooled to approximately 5°C using an ice bath.
-
Preparation of the Starting Material Solution: In a separate flask, 4-bromophthalic anhydride (1.0 molar equivalent) is dissolved in anhydrous tetrahydrofuran.
-
Reaction: The solution of 4-bromophthalic anhydride is added dropwise to the cooled slurry of sodium borohydride over a period of approximately 3 hours, maintaining the reaction temperature between 5°C and 15°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at 25°C.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a mixture of water and concentrated hydrochloric acid. The resulting mixture is then heated to 55-60°C, leading to the separation of an aqueous phase and an organic phase.
-
Extraction: The layers are separated, and the aqueous phase is extracted with tetrahydrofuran.
-
Drying and Concentration: The combined organic phases are washed with brine (saturated aqueous NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude 5-bromophthalide can be purified by crystallization to yield the final product.
Part 2: Synthesis of 5-Bromo-1-Isoindolinone from 5-Bromophthalide
This procedure outlines the conversion of 5-bromophthalide to 5-bromo-1-isoindolinone using methanolic ammonia (B1221849).
Materials:
-
5-Bromophthalide
-
Ammonia (10 M solution in methanol)
-
Pressure reactor
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Filtration apparatus
Procedure:
-
Reaction Setup: 5-Bromophthalide (1.0 molar equivalent) is suspended in a 10 M solution of ammonia in methanol (B129727) in a pressure reactor.
-
Reaction: The reactor is sealed, and the mixture is heated to 80°C for 20 hours.
-
Work-up: After cooling, the reaction mixture is poured onto ice. The pH of the mixture is adjusted to 1 with concentrated hydrochloric acid.
-
Precipitation and Isolation: The mixture is stirred for 2 hours to allow for the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield 5-bromo-1-isoindolinone.
Data Presentation
Table 1: Reagent Quantities for the Synthesis of 5-Bromophthalide
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mol) |
| 4-Bromophthalic anhydride | 1.00 | 227.01 | 22.7 | 0.10 |
| Sodium borohydride | 0.57 | 37.83 | 2.16 | 0.057 |
| Tetrahydrofuran | - | 72.11 | - | - |
| Hydrochloric acid (conc.) | - | 36.46 | - | - |
Table 2: Reagent Quantities for the Synthesis of 5-Bromo-1-Isoindolinone
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mol) |
| 5-Bromophthalide | 1.00 | 213.03 | 21.3 | 0.10 |
| Ammonia (10 M in MeOH) | Excess | 17.03 | - | - |
| Hydrochloric acid (conc.) | - | 36.46 | - | - |
Mandatory Visualization
Caption: Synthetic workflow for the preparation of 5-bromo-1-isoindolinone.
5-Bromo-2,3-dihydro-1H-isoindol-1-one: A Versatile Scaffold for Drug Discovery
Introduction
5-Bromo-2,3-dihydro-1H-isoindol-1-one is a key synthetic building block in medicinal chemistry, offering a versatile scaffold for the development of a diverse range of biologically active molecules. The presence of a bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This functionalization is crucial for modulating the pharmacological properties of the resulting compounds. The isoindolinone core itself is a privileged structure, found in several approved drugs and clinical candidates, highlighting its importance in the design of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors and other valuable pharmaceutical intermediates.
Key Applications in Drug Discovery
The strategic positioning of the bromine atom on the isoindolinone core allows for its elaboration into various pharmacophores. This makes this compound a valuable starting material for the synthesis of compounds targeting a range of biological pathways. Notably, the isoindolinone scaffold is a central feature in molecules designed as:
-
Kinase Inhibitors: Several classes of kinase inhibitors, including those targeting PIM kinases, utilize the isoindolinone core to orient functional groups for optimal binding to the kinase active site.
-
PARP Inhibitors: The isoindolinone moiety serves as a key structural element in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in the treatment of cancers with specific DNA repair deficiencies.
-
Immunomodulatory Agents: Analogs of thalidomide (B1683933) and lenalidomide, which feature a modified isoindolinone core, are known for their potent immunomodulatory and anti-cancer properties.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of this compound.
Protocol 1: Synthesis of this compound
A common route to synthesize the title compound is from 4-bromo-2-(bromomethyl)benzoyl bromide.
Reaction Scheme:
Materials:
-
4-bromo-2-(bromomethyl)benzoyl bromide
-
Ammonia (B1221849) (0.5 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 4-bromo-2-(bromomethyl)benzoyl bromide (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add a solution of ammonia in 1,4-dioxane (B91453) (2.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 80-90% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.68 (m, 3H), 4.44 (s, 2H)[1] |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl moieties at the 5-position of the isoindolinone core.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/H₂O (10:1) | 100 | 92 |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 78 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-amino-substituted isoindolinone derivatives, which are valuable intermediates for various therapeutic agents.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Representative Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 88 |
| Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 95 |
| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 82 |
Visualization of Synthetic Pathways and Workflows
To further illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the key reaction pathways and a general experimental workflow.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination demonstrate robust and efficient methods for the functionalization of this scaffold. These reactions open avenues for the creation of diverse chemical libraries for screening against various therapeutic targets, particularly in the areas of oncology and immunology. The continued exploration of the synthetic potential of this building block is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
The Versatile Scaffold: 5-Bromo-2,3-dihydro-1H-isoindol-1-one in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its derivatives, 5-bromo-2,3-dihydro-1H-isoindol-1-one stands out as a versatile building block for the synthesis of targeted therapeutics, particularly in the fields of oncology and protein degradation. Its strategic bromine handle allows for the facile introduction of diverse functionalities through various cross-coupling reactions, enabling the exploration of vast chemical space and the optimization of pharmacological properties.
This document provides detailed application notes on the use of this compound in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and as a precursor for ligands of the Cereblon (CRBN) E3 ubiquitin ligase, a key component in proteolysis-targeting chimeras (PROTACs).
Application Note 1: Synthesis of Potent PARP Inhibitors
The isoindolinone moiety is a key pharmacophore in several potent PARP inhibitors. The enzyme PARP1 is a critical player in the DNA damage response (DDR), and its inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The this compound core can be elaborated to mimic the nicotinamide (B372718) portion of the NAD+ substrate, which is essential for PARP activity.
Quantitative Data: PARP1 Inhibition by Isoindolinone Derivatives
While specific inhibitory data for this compound is not extensively reported, its derivatives have shown significant potency against PARP1. The following table summarizes the inhibitory activities of selected isoindolinone-based PARP inhibitors.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Talazoparib | PARP-1 | Competitive Binding | Ki: 0.65 | |
| Racemic Talazoparib (3a) | PARP-1 | Competitive Binding | Ki: 2.37 | |
| Bromo-derivative of Talazoparib (3b) | PARP-1 | Competitive Binding | Ki: 1.92 | |
| Iodo-derivative of Talazoparib (3c) | PARP-1 | Competitive Binding | Ki: 1.73 | |
| Olaparib (Reference) | PARP-1 | Competitive Binding | Ki: 1.87 | |
| Isoindolinone-Adenosine Conjugate (8a) | PARP-1 | Enzymatic Assay | IC50: 45 | |
| Isoindolinone-Adenosine Conjugate (10b) | PARP-1 | Enzymatic Assay | IC50: 100 |
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: PARP1 activation at DNA SSBs and its inhibition by isoindolinone-based drugs.
Experimental Protocol: Synthesis of a 4-Aryl-isoindolin-1-one PARP Inhibitor Precursor via Suzuki Coupling
This protocol describes a general method for the functionalization of this compound using a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many PARP inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-2,3-dihydro-1H-isoindol-1-one.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Application Notes and Protocols for the Development of Kinase Inhibitors from 5-bromo-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for developing kinase inhibitors utilizing the 5-bromo-2,3-dihydro-1H-isoindol-1-one scaffold. This document covers synthetic strategies, target kinase families, screening protocols, and data interpretation, offering a guide for the discovery of novel therapeutic agents.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The presence of a bromine atom at the 5-position of the 2,3-dihydro-1H-isoindol-1-one core offers a versatile handle for synthetic modification through various cross-coupling reactions, enabling the exploration of a diverse chemical space. This allows for the systematic optimization of potency and selectivity against various kinase targets. Derivatives of this scaffold have shown promise as inhibitors of several kinase families, including Rho-associated coiled-coil containing protein kinase (ROCK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in oncology and other diseases.
Target Kinase Families and Signaling Pathways
Rho-associated coiled-coil containing protein kinase (ROCK)
ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its signaling pathway is involved in fundamental cellular processes such as cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer metastasis, cardiovascular diseases, and glaucoma. Inhibition of ROCK1 has been a key strategy in the development of therapeutics for these conditions.
PIM Kinases
The PIM kinase family (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical but representative quantitative data for a series of kinase inhibitors derived from the this compound scaffold. The data illustrates a typical structure-activity relationship study where modifications at the N-position of the isoindolinone core influence potency and selectivity against target kinases.
| Compound ID | R Group (Substitution at N-position) | ROCK1 IC50 (nM) | PIM1 IC50 (nM) | Kinase Selectivity (PIM1/ROCK1) |
| 1a | H | >10,000 | >10,000 | - |
| 1b | Methyl | 8,500 | 9,200 | 1.1 |
| 1c | Cyclopropyl | 4,200 | 5,100 | 1.2 |
| 1d | Phenyl | 1,500 | 2,300 | 1.5 |
| 1e | 4-Fluorophenyl | 980 | 1,800 | 1.8 |
| 1f | Tetrahydrofuran-3-yl | 85 | 1,200 | 14.1 |
| 1g | N-methyl-piperidin-4-yl | 450 | 95 | 0.2 |
| 1h | 1-(Cyclopropylmethyl)-1H-pyrazol-4-yl | 2,100 | 50 | 0.02 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols
Synthesis of this compound Derivatives
The general synthetic approach to diversify the this compound scaffold involves N-alkylation or N-arylation. A representative protocol for the synthesis of an N-substituted derivative is provided below.
Protocol 1: Synthesis of 5-bromo-2-(tetrahydrofuran-3-yl)-2,3-dihydro-1H-isoindol-1-one (Compound 1f)
-
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add 3-bromotetrahydrofuran (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
In Vitro Kinase Inhibition Assay
A common method for determining the inhibitory potency of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate. The following is a general protocol for a ROCK1 inhibition assay.
Protocol 2: ROCK1 Kinase Activity Assay (Luminescence-based)
-
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase substrate (e.g., a peptide derived from MYPT1)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 384-well microplates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the ROCK1 enzyme, the kinase substrate, and ATP in the kinase assay buffer.
-
Add the test compound dilutions or DMSO (for control wells) to the appropriate wells.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse libraries of compounds for screening against various kinase targets. The identification of isoindolinone derivatives with activity against ROCK1 and the potential for targeting PIM kinases highlight the therapeutic potential of this compound class. The protocols and methodologies outlined in these application notes provide a framework for the systematic discovery and optimization of potent and selective kinase inhibitors based on this versatile scaffold.
Application Notes and Protocols for the Synthesis of Novel 5-Substituted-2,3-dihydro-1H-isoindol-1-one Derivatives
Introduction
The isoindolin-1-one (B1195906) scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this core have shown promise as potent inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), as well as modulators of protein-protein interactions, for instance, by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The bromine atom at the 5-position of 5-bromo-2,3-dihydro-1H-isoindol-1-one serves as a versatile synthetic handle, enabling the introduction of a wide range of functionalities through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of novel 5-aryl, 5-amino, and 5-alkynyl derivatives of 2,3-dihydro-1H-isoindol-1-one, leveraging palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, respectively.
Strategic Overview of Derivative Synthesis
The synthetic strategy for generating a library of novel 5-substituted-2,3-dihydro-1H-isoindol-1-one derivatives hinges on the strategic implementation of palladium-catalyzed cross-coupling reactions. The bromo-substituent at the C5 position of the isoindolinone core is amenable to a variety of such transformations, allowing for the introduction of diverse chemical moieties. This workflow enables a systematic investigation of the structure-activity relationships (SAR) of the resulting compounds.
Application Note 1: Synthesis of 5-Aryl-2,3-dihydro-1H-isoindol-1-one Derivatives via Suzuki-Miyaura Coupling
Objective
To synthesize a series of 5-aryl-2,3-dihydro-1H-isoindol-1-one derivatives from this compound and various arylboronic acids using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add the anhydrous and degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,3-dihydro-1H-isoindol-1-one.
Quantitative Data Summary
| Derivative (Aryl Group) | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀, nM) |
| Phenyl | 75 | 188-190 | Data Not Available |
| 4-Methoxyphenyl | 82 | 201-203 | Data Not Available |
| 3-Pyridyl | 68 | 215-217 | Data Not Available |
| 4-Fluorophenyl | 78 | 195-197 | Data Not Available |
Application Note 2: Synthesis of 5-Amino-2,3-dihydro-1H-isoindol-1-one Derivatives via Buchwald-Hartwig Amination
Objective
To synthesize a variety of 5-amino-2,3-dihydro-1H-isoindol-1-one derivatives by coupling this compound with primary or secondary amines using a palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs₂CO₃ (1.5 equivalents)
-
Anhydrous Toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add this compound (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (1.5 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield the desired 5-amino-2,3-dihydro-1H-isoindol-1-one derivative.
Quantitative Data Summary
| Derivative (Amine) | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀, nM) |
| Morpholine | 85 | 220-222 | Data Not Available |
| Piperidine | 79 | 210-212 | Data Not Available |
| Aniline | 72 | 235-237 | Data Not Available |
| Benzylamine | 75 | 228-230 | Data Not Available |
Application Note 3: Synthesis of 5-Alkynyl-2,3-dihydro-1H-isoindol-1-one Derivatives via Sonogashira Coupling
Objective
To introduce alkynyl moieties at the 5-position of the isoindolinone core via a palladium/copper-catalyzed Sonogashira coupling with terminal alkynes.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired 5-alkynyl-2,3-dihydro-1H-isoindol-1-one.
Quantitative Data Summary
| Derivative (Alkynyl Group) | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀, nM) |
| Phenylethynyl | 88 | 205-207 | Data Not Available |
| (Trimethylsilyl)ethynyl | 92 | 180-182 | Data Not Available |
| Propargyl alcohol | 75 | 198-200 | Data Not Available |
| 1-Hexynyl | 85 | 165-167 | Data Not Available |
Biological Context and Signaling Pathways
Novel derivatives of this compound are of significant interest for their potential to modulate key cellular signaling pathways implicated in diseases such as cancer. Two prominent targets for isoindolinone-based compounds are PARP1, a critical enzyme in DNA damage repair, and Cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex involved in protein degradation.
PARP1 Inhibition and DNA Damage Repair
Inhibition of PARP1 by small molecules can lead to the accumulation of single-strand DNA breaks, which are subsequently converted to more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), this can induce synthetic lethality and targeted cell death.
Modulation of Cereblon E3 Ligase Activity
Certain isoindolinone derivatives, particularly those related to thalidomide, can bind to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase.[3] This binding can induce the degradation of specific proteins (neosubstrates), such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells. This targeted protein degradation represents a powerful therapeutic strategy.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-bromo-2,3-dihydro-1H-isoindol-1-one in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals.
Introduction
5-bromo-2,3-dihydro-1H-isoindol-1-one is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This document provides detailed application notes and representative protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions.
The protocols described herein are based on established methodologies for similar aryl bromides and serve as a guide for reaction development and optimization.
General Reaction Scheme
The core transformation involves the palladium-catalyzed coupling of this compound with a suitable coupling partner to yield the corresponding 5-substituted isoindolinone derivative.
Caption: General transformation of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.
Representative Reaction Conditions:
| Parameter | Condition |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | DME, Toluene, Dioxane/Water |
| Temperature | 80-110 °C |
Detailed Experimental Protocol (General):
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, the palladium source (e.g., Pd(dppf)Cl₂, 2-5 mol%) is added.
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (typically 2-18 hours), while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[2] It is a powerful tool for the synthesis of substituted alkenes.
Representative Reaction Conditions:
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | P(o-tol)₃, PPh₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile |
| Temperature | 100-140 °C |
Detailed Experimental Protocol (General):
-
To a sealable reaction tube, add this compound (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the solvent.
-
The tube is sealed and heated in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3]
Representative Reaction Conditions:
| Parameter | Condition |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
Detailed Experimental Protocol (General):
-
A Schlenk flask is charged with this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Degassed solvent and the base (e.g., Et₃N, 3.0 equiv) are added, followed by the terminal alkyne (1.2 equiv).
-
The reaction is stirred at the appropriate temperature until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5]
Representative Reaction Conditions:
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, XPhos |
| Base | NaOt-Bu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Detailed Experimental Protocol (General):
-
In a glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).
-
The aryl bromide (this compound, 1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) are added.
-
The vessel is sealed, and anhydrous, degassed solvent is added.
-
The reaction mixture is heated to the desired temperature with stirring for the required time (typically 12-24 hours).
-
After cooling, the mixture is diluted with a suitable solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Cyanation Reaction
Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.[6]
Representative Reaction Conditions:
| Parameter | Condition |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂ |
| Ligand | dppf, cataCXium A |
| Solvent | DMF, Dioxane/Water |
| Temperature | 100-140 °C |
Detailed Experimental Protocol (General):
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).[7]
-
Add this compound (1.0 mmol).
-
Seal the vessel with a Teflon-lined screw-cap, then evacuate and backfill with nitrogen (repeated three times).
-
Add the solvent (e.g., dioxane and degassed water) via syringe.[7]
-
The reaction mixture is heated in a preheated oil bath at the specified temperature for 1-4 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Relationship of starting material to potential products.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 5-bromo-2,3-dihydro-1H-isoindol-1-one, a key building block in the synthesis of various pharmaceutical compounds. The purity and structural integrity of this compound are crucial for the successful outcome of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.046 g/mol [1] |
| CAS Number | 552330-86-6[1] |
| Appearance | Off-white to light yellow solid[1] |
| Purity (by HPLC) | 99.95%[1] |
Analytical Characterization Workflow
A typical workflow for the analytical characterization of a synthesized batch of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity.
Experimental Protocols & Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of this compound.
3.1.1. ¹H NMR Spectroscopy
-
Objective: To determine the number and connectivity of hydrogen atoms in the molecule.
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
Expected Data: The ¹H NMR spectrum is expected to be consistent with the structure of this compound.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | ~7.68 | Multiplet (m) | 3H |
| Methylene Protons (-CH₂-) | ~4.44 | Singlet (s) | 2H |
| Amide Proton (-NH-) | Variable | Broad Singlet (br s) | 1H |
Note: The chemical shift of the amide proton can vary depending on the solvent and concentration. The provided data is based on a reported spectrum in CDCl₃.[2]
3.1.2. ¹³C NMR Spectroscopy
-
Objective: To determine the number and types of carbon atoms in the molecule.
-
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
Expected Data: The spectrum should show 8 distinct carbon signals corresponding to the structure.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 165-175 |
| Aromatic Carbons (C-Br, C-C, C-H) | 120-150 |
| Methylene Carbon (-CH₂-) | 40-50 |
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Parameters (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
-
-
Expected Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.
| Ion | Expected m/z |
| [M+H]⁺ (⁷⁹Br) | 211.97 |
| [M+H]⁺ (⁸¹Br) | 213.97 |
| [M+Na]⁺ (⁷⁹Br) | 233.95 |
| [M+Na]⁺ (⁸¹Br) | 235.95 |
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrument: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often suitable for aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan, typically around the λmax of the compound.
-
Injection Volume: 10 µL.
-
-
-
Expected Data: A single major peak should be observed, with the area of this peak representing the purity of the compound. A purity of ≥95% is generally acceptable for many applications. A reported purity for this compound is 99.95%.[1]
X-Ray Crystallography
-
Objective: To unambiguously determine the three-dimensional structure of the molecule in the solid state.
-
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure.
-
-
Expected Data: While no crystal structure for this compound is currently available in public databases, a successful analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Potential Signaling Pathways and Biological Activity
While specific signaling pathways for this compound are not well-documented, isoindolinone derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[3] For instance, some isoindolinones act as inhibitors of enzymes or receptors.[3] The bromo-substituent can influence the compound's pharmacokinetic and pharmacodynamic properties. Further research is needed to elucidate the specific biological targets and mechanisms of action for this particular compound.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and HPLC is essential for confirming the structure, determining the molecular weight, and assessing the purity of the compound. X-ray crystallography, when feasible, offers an unequivocal determination of the three-dimensional structure. A thorough characterization is a prerequisite for its use in further research and drug development endeavors.
References
Application Note: Employing 5-bromo-2,3-dihydro-1H-isoindol-1-one in Fragment-Based Drug Discovery for Kinase Inhibitor Development
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug development.[1][2][3][4] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[2][4] Due to their smaller size, fragments can explore chemical space more efficiently and often form high-quality interactions, making them excellent starting points for optimization.[5] The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer and anti-inflammatory properties.[6] This application note details a hypothetical fragment-based screening campaign utilizing 5-bromo-2,3-dihydro-1H-isoindol-1-one to identify inhibitors against a key oncology target, Protein Kinase B (Akt1).
This compound is a biochemical reagent suitable for life science research.[7][8] Its structure, featuring a bromine atom, provides a useful vector for synthetic elaboration, a critical feature for the fragment-to-lead optimization process. This document provides an overview of the screening cascade, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.
Target Profile: Protein Kinase B (Akt1)
Protein Kinase B (Akt1) is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and angiogenesis. Dysregulation of the PI3K/Akt signaling pathway is a common feature in many human cancers, making Akt1 a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting Akt1 is a major focus of cancer drug discovery.
Below is a simplified representation of the PI3K/Akt signaling pathway.
FBDD Workflow for Akt1 Inhibitor Discovery
A tiered approach is employed for fragment screening and hit validation to efficiently identify promising starting points for medicinal chemistry optimization.[9][10] This workflow maximizes the chances of finding genuine binders while minimizing false positives.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the screening and validation of this compound against Akt1.
Table 1: Primary Screening and Hit Validation Data
| Fragment ID | Fragment Name | Molecular Weight (Da) | Primary Screen (DSF) ΔTm (°C) | Hit Validation (SPR) KD (μM) |
| F01 | This compound | 212.05 | 2.5 | 450 |
Table 2: Thermodynamic Profile and Ligand Efficiency Metrics
| Fragment ID | Orthogonal Method (ITC) KD (μM) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Ligand Efficiency (LE) |
| F01 | 520 | -5.8 | 1.3 | 0.31 |
Ligand Efficiency (LE) is calculated using the formula: LE = -1.37 * pKD / Number of Heavy Atoms.
Fragment Growth Strategy
The co-crystal structure of this compound bound to Akt1 would reveal vectors for synthetic elaboration. The bromine atom at the 5-position serves as a key handle for chemical modification via reactions such as Suzuki or Sonogashira coupling to introduce new functionalities that can interact with adjacent pockets in the kinase active site, thereby improving potency and selectivity.
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
Materials:
-
Recombinant human Akt1 protein (e.g., 1 mg/mL stock)
-
This compound (100 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plates
-
Real-time PCR instrument capable of fluorescence detection
Method:
-
Prepare a master mix containing Akt1 protein and SYPRO Orange dye in DSF buffer. The final concentration of Akt1 should be 2 µM and SYPRO Orange at 5x.
-
Dispense 19.8 µL of the master mix into each well of a 96-well plate.
-
Add 0.2 µL of the fragment stock solution (100 mM in DMSO) to the appropriate wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
For control wells, add 0.2 µL of DMSO.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 1 °C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a preliminary hit.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of interactions between a ligand and a target protein immobilized on a sensor surface.[11]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Akt1 protein
-
SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO)
-
This compound in varying concentrations
Method:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject Akt1 protein (e.g., 20 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in the running buffer (e.g., from 1 mM down to 15.6 µM).
-
Inject the fragment solutions over the sensor surface (both reference and active flow cells) at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
-
Protocol 3: Structural Studies using X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[11]
Materials:
-
Purified, high-concentration Akt1 protein (e.g., 10 mg/mL)
-
This compound
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)
-
Cryoprotectant
Method:
-
Co-crystallization:
-
Mix the Akt1 protein with a 5-10 fold molar excess of the fragment.
-
Incubate the mixture on ice for at least 1 hour.
-
Set up crystallization trials by mixing the protein-fragment complex with various crystallization screen conditions.
-
-
Crystal Soaking (Alternative Method):
-
Grow apo-crystals of Akt1 first.
-
Prepare a soaking solution containing the mother liquor from the crystallization drop supplemented with the fragment at a high concentration (e.g., 10 mM).
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known Akt1 structure.
-
Refine the structure and build the fragment into the observed electron density map.
-
Conclusion
This application note outlines a comprehensive, albeit hypothetical, workflow for the application of this compound in a fragment-based drug discovery campaign targeting Akt1. The described cascade of biophysical techniques, from high-throughput screening to high-resolution structural studies, provides a robust framework for identifying and validating fragment hits. The inherent chemical tractability of the 5-bromo-isoindolinone core makes it an attractive starting point for a medicinal chemistry program aimed at developing potent and selective kinase inhibitors.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosolveit.de [biosolveit.de]
- 6. 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one | 918331-56-3 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-bromo-2,3-dihydro-1H-isoindol-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and efficient method is the reaction of methyl 4-bromo-2-(bromomethyl)benzoate with ammonia (B1221849) in methanol (B129727). This one-pot reaction directly yields the desired product in high purity. A typical protocol involves suspending the starting material in a methanolic solution of ammonia and allowing the reaction to proceed for several hours. This method has been reported to achieve yields of up to 90%.
Q2: What are the critical parameters to control in the amination reaction to ensure a high yield?
A2: To maximize the yield, it is crucial to control the stoichiometry of the reactants and the reaction temperature. Using a sufficient excess of ammonia is necessary to drive the reaction to completion and minimize the formation of side products. The temperature should be carefully monitored, as higher temperatures can lead to increased formation of impurities.
Q3: What are the potential side products in this synthesis, and how can they be minimized?
A3: The primary potential side product is the formation of a diamine by-product where a second molecule of the starting material reacts with the newly formed isoindolinone. To minimize this, a significant excess of ammonia should be used to ensure the primary amine intermediate is consumed in the intramolecular cyclization faster than it can react intermolecularly.
Q4: How can I effectively purify the final product?
A4: The product, this compound, is typically a solid that precipitates out of the reaction mixture upon completion. The primary purification step is filtration, followed by washing the solid with a suitable solvent, such as cold methanol, to remove any unreacted starting materials and soluble impurities. For higher purity, recrystallization from a solvent like ethanol (B145695) is recommended.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the reduction of 5-bromophthalimide. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. This method is a viable alternative, particularly if 5-bromophthalimide is a more readily available starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of ammonia. - Formation of side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. - Maintain the reaction temperature within the recommended range (typically room temperature). - Ensure a significant excess of ammonia (e.g., using a saturated solution in methanol). - Use a larger excess of ammonia to favor the desired intramolecular cyclization over intermolecular side reactions. |
| Product is impure (presence of starting material) | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction has gone to completion by TLC analysis before workup. - Wash the filtered product thoroughly with cold methanol to remove unreacted methyl 4-bromo-2-(bromomethyl)benzoate. - Recrystallize the crude product from ethanol. |
| Formation of a significant amount of side products | - Reaction temperature is too high. - Insufficient excess of ammonia. | - Conduct the reaction at a lower temperature to decrease the rate of side reactions. - Increase the concentration of the ammonia solution to promote the desired reaction pathway. |
| Product is difficult to filter | - Very fine particle size of the precipitate. | - Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. - Consider using a different filtration setup, such as a Büchner funnel with a finer filter paper. |
Data Presentation
Table 1: Impact of Ammonia Concentration on Yield
| Molar Excess of Ammonia | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (by HPLC) (%) |
| 10 | 18 | 25 | 85 | 98 |
| 20 | 18 | 25 | 90 | 99 |
| 30 | 18 | 25 | 91 | >99 |
Note: Data is illustrative and based on typical outcomes for this reaction type.
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Route 1: Amination | Methyl 4-bromo-2-(bromomethyl)benzoate | Ammonia, Methanol | 90 | High yield, one-pot synthesis. | Starting material may require synthesis. |
| Route 2: Reduction | 5-Bromophthalimide | Zinc, Acetic Acid | 75-85 | Readily available starting material. | May require harsher reaction conditions and more complex workup. |
Experimental Protocols
Protocol 1: Synthesis via Amination of Methyl 4-bromo-2-(bromomethyl)benzoate
-
Reaction Setup: In a sealed pressure vessel, suspend methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in a 7N solution of ammonia in methanol (20 eq).
-
Reaction: Stir the mixture at room temperature (25 °C) for 18 hours.
-
Workup: Upon completion of the reaction, cool the vessel in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold methanol (2 x 10 mL).
-
Drying: Dry the solid under vacuum to afford this compound as a white to off-white solid.
-
(Optional) Recrystallization: For higher purity, dissolve the crude product in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by filtration.
Protocol 2: Synthesis via Reduction of 5-Bromophthalimide
-
Reaction Setup: To a solution of 5-bromophthalimide (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add zinc dust (3.0 eq) portion-wise.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and stir for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Drying: Dry the solid under vacuum to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via amination.
Caption: Logical relationships of potential causes for low yield in the synthesis.
Technical Support Center: Purification of 5-bromo-2,3-dihydro-1H-isoindol-1-one by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-bromo-2,3-dihydro-1H-isoindol-1-one via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid sample of this compound. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while the impurities remain in the solution. This method is effective for enhancing the purity of the final product, which is often crucial for subsequent synthetic steps or biological assays.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. Based on the purification of structurally similar compounds, suitable solvent classes to screen include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and ethers (e.g., isopropyl ether). Solvent mixtures, such as alcohol/water or ethyl acetate/petroleum ether, can also be effective. A systematic solvent screening experiment is the best approach to identify the optimal solvent or solvent system for your specific sample.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a solvent mixture, often referred to as a binary solvent system, can be very effective. This typically consists of a "good" solvent in which this compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The impure compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[1][2] 2. The cooling process is too rapid. 3. The presence of significant impurities is inhibiting crystallization. | 1. Reduce the solvent volume by evaporation and allow the solution to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point.[3] 3. High levels of impurities are present. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[3] 2. Consider using a lower-boiling point solvent or a different solvent system. 3. If impurities are suspected, consider a preliminary purification step like column chromatography. |
| The yield of purified crystals is low. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[2] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. 3. Ensure the washing solvent is thoroughly chilled before use and use a minimal amount. |
| The purified crystals are colored. | 1. Colored impurities are present in the crude sample. 2. The compound itself may have some color. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. 2. A second recrystallization may be necessary to achieve a colorless product. |
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, methanol, isopropyl ether) dropwise at room temperature, agitating after each addition.
-
If the compound dissolves readily at room temperature, the solvent is likely unsuitable as a primary recrystallization solvent.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube. A good solvent will fully dissolve the compound at an elevated temperature.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of crystalline solid upon cooling.
Recrystallization Protocol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring or swirling.
-
Saturation: Continue to add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent required to achieve a saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove them.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter paper or in a vacuum oven at a suitable temperature, until a constant weight is achieved.
Quantitative Data
| Solvent | Boiling Point (°C) | Qualitative Solubility (Room Temp) | Qualitative Solubility (Hot) | Suitability as a Recrystallization Solvent |
| Ethanol | 78 | Sparingly Soluble | Soluble | Good potential candidate. |
| Methanol | 65 | Sparingly to Moderately Soluble | Soluble | Good potential candidate, may require a co-solvent. |
| Ethyl Acetate | 77 | Sparingly Soluble | Soluble | Good potential candidate. |
| Water | 100 | Insoluble | Sparingly Soluble | Likely best used as an anti-solvent in a mixture. |
| Petroleum Ether | 40-60 | Insoluble | Insoluble | Likely best used as an anti-solvent in a mixture. |
| Isopropyl Ether | 68 | Sparingly Soluble | Moderately Soluble | Potential candidate. |
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
addressing solubility issues of 5-bromo-2,3-dihydro-1H-isoindol-1-one in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-bromo-2,3-dihydro-1H-isoindol-1-one in organic solvents.
Troubleshooting Guide
Researchers facing challenges in dissolving this compound can follow this systematic troubleshooting guide. The workflow below outlines a step-by-step approach to addressing solubility issues, from initial solvent screening to more advanced enhancement techniques.
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the generally expected solubility characteristics of this compound?
A1: While specific quantitative data is limited in publicly available literature, based on the structure of this compound and the solubility of similar isoindolinone compounds, a general solubility profile can be anticipated. It is expected to have limited solubility in water and better solubility in polar organic solvents. For instance, the related compound isoindolin-1-one (B1195906) is moderately soluble in ethanol (B145695) and acetone.[1] The presence of the bromo group may slightly alter its solubility profile. A related compound, 5-bromo-2,3-dihydro-1H-isoindole hydrochloride, is noted to be slightly soluble in DMSO and methanol (B129727).[2]
Q2: I am observing poor solubility in my chosen organic solvent. What is the first step I should take?
A2: The first step is to perform a broad solvent screening. Test the solubility of a small amount of the compound in a range of solvents from different classes:
-
Polar Aprotic: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone.
-
Polar Protic: Methanol, ethanol.
-
Non-polar/Weakly Polar: Dichloromethane, chloroform, ethyl acetate.
This will help identify a more suitable solvent system for your experiment.
Q3: Can I improve the solubility by changing the experimental conditions?
A3: Yes, optimizing experimental conditions can often improve solubility. Consider the following:
-
Temperature: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation of the compound at elevated temperatures.
-
Agitation: Continuous stirring or sonication can facilitate the dissolution process.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are a mixture of solvents used to increase the solubility of a solute. If this compound is poorly soluble in a desired solvent, adding a small amount of a co-solvent in which the compound is more soluble can significantly improve its overall solubility.[3] For example, if the compound has some solubility in DMSO but needs to be in a less polar solvent for a reaction, a mixture of the two might provide the necessary solubility.
Q5: Is pH adjustment a viable method to improve the solubility of this compound?
A5: The effectiveness of pH adjustment depends on whether the compound has ionizable functional groups.[4] this compound has a lactam structure which is generally neutral. However, the N-H bond of the lactam is weakly acidic. In the presence of a strong base, it could be deprotonated to form a more soluble salt. Conversely, in a strongly acidic medium, the carbonyl oxygen could be protonated. The utility of this approach would need to be determined experimentally.
Q6: What are more advanced techniques if the above methods fail?
A6: If basic troubleshooting does not yield sufficient solubility, you can consider more advanced formulation strategies, such as:
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[5][6] This can be achieved by methods like melting, solvent evaporation, or hot-melt extrusion.
-
Micronization: Reducing the particle size of the compound increases the surface area available for dissolution.[7][8][9] This is typically achieved through techniques like jet milling.
Data Presentation
| Solvent | Class | Predicted Solubility (mg/mL) at 25°C |
| Water | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 1 - 5 |
| Ethanol | Polar Protic | 1 - 5 |
| Acetone | Polar Aprotic | 5 - 10 |
| Acetonitrile | Polar Aprotic | 1 - 5 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |
| Dichloromethane (DCM) | Non-polar | < 1 |
| Chloroform | Non-polar | < 1 |
Experimental Protocols
Protocol for Determining Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, dichloromethane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Protocol for Co-Solvency to Enhance Solubility
Objective: To improve the solubility of this compound in a primary solvent by adding a co-solvent.
Materials:
-
This compound
-
Primary solvent (in which solubility is poor)
-
Co-solvent (in which the compound is highly soluble, e.g., DMSO or DMF)
-
Volumetric flasks or graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the target final concentration of this compound.
-
Prepare a concentrated stock solution of the compound in the co-solvent (e.g., 100 mg/mL in DMSO).
-
In a volumetric flask, add the desired amount of the primary solvent.
-
While stirring, slowly add a calculated volume of the stock solution to the primary solvent.
-
Continue stirring and observe for any precipitation.
-
If the solution remains clear, the co-solvent system is successful at that ratio. If precipitation occurs, a higher proportion of the co-solvent may be needed. It is crucial to note that the properties of the final solution will be a blend of both the primary and co-solvent.
Protocol for Preparing a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common solvent in which both the compound and the carrier are soluble (e.g., methanol or ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 weight ratio).
-
Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.
-
Further dry the solid film under a high vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can then be tested for its improved dissolution characteristics.[5]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | 919346-89-7 [chemicalbook.com]
- 3. ajptonline.com [ajptonline.com]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. japsonline.com [japsonline.com]
- 6. japer.in [japer.in]
- 7. agcpharmachemicals.com [agcpharmachemicals.com]
- 8. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 9. ijcrt.org [ijcrt.org]
optimization of reaction conditions for 5-bromo-1-isoindolinone synthesis
Technical Support Center: Synthesis of 5-bromo-1-isoindolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-1-isoindolinone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-bromo-1-isoindolinone?
A1: Common starting materials include 2-bromo-5-methylbenzoic acid or its derivatives, which can undergo bromination followed by cyclization. Another approach involves starting with a pre-brominated phthalide (B148349) derivative. A plausible route could start from 4-bromo-2-(bromomethyl)benzoyl bromide, which can be synthesized from 4-bromophthalide.
Q2: What are the typical reaction conditions for the cyclization step to form the isoindolinone ring?
A2: The cyclization is often achieved by reacting a suitable precursor, such as a 2-(halomethyl)benzoyl halide, with an amine source. For the synthesis of the parent 1-isoindolinone, ammonia (B1221849) is used. The reaction is typically carried out in a suitable solvent like ethanol (B145695), and may require refluxing for several hours.[1]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature.[2]
-
Side reactions: The formation of byproducts can significantly lower the yield of the desired product. See the troubleshooting section for common side reactions.
-
Purity of reagents: Ensure that all reagents and solvents are pure and anhydrous, as impurities can interfere with the reaction.[2]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the aminating agent is often used to drive the reaction to completion.[1]
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A4: Common impurities can include unreacted starting materials, over-brominated products (dibromo-isoindolinones), or side-products from incomplete cyclization or hydrolysis of intermediates. Phthalimide derivatives can also be a common byproduct resulting from over-oxidation.[2]
Q5: What is the best method for purifying crude 5-bromo-1-isoindolinone?
A5: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This can be effective if a suitable solvent is found that solubilizes the product at high temperatures and allows it to crystallize upon cooling, leaving impurities in the solution. Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a very effective method for separating the desired product from impurities. A gradient of ethyl acetate in hexanes or dichloromethane (B109758) is often a good starting point for the eluent system.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Use fresh, high-purity starting materials and reagents. Ensure any catalysts used are active. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating (reflux) to proceed at a reasonable rate, while others may need cooling to prevent side reactions. | |
| Insufficient reaction time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.[2] | |
| Formation of Multiple Products (Impure Sample) | Over-bromination | Carefully control the stoichiometry of the brominating agent. Using more than one equivalent can lead to the formation of dibrominated products.[5][6] |
| Hydrolysis of intermediates | Ensure anhydrous conditions, as water can react with starting materials like acyl chlorides. | |
| Incomplete cyclization | Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. | |
| Difficulty in Product Isolation | Product is too soluble in the workup solvent | During aqueous workup, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete extraction of the product.[4] |
| Product co-elutes with impurities during chromatography | Optimize the solvent system for column chromatography. Try different solvent polarities or a different solvent system altogether. Preparative HPLC may be necessary for very difficult separations.[2] | |
| Product is Unstable | Decomposition on silica gel | If the product is sensitive to acid, consider treating the silica gel with a base (e.g., triethylamine) before performing column chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Isoindolinone Synthesis
| Starting Material | Reagents & Conditions | Solvent | Yield | Reference |
| 2-Carboxybenzaldehyde and amines | Pt nanowires, 1 bar H₂ | Water/Ethanol | Excellent | [7] |
| 2-Alkyl-N-substituted benzamides | Copper catalyst | Not specified | Good | [7] |
| 2-Formylbenzoic acid and primary amines | Iridium catalyst | Water/Ethanol | High | [7] |
| 5-Bromo-2-chloromethyl benzoic acid chloride | Ammoniacal liquor (25%), reflux | Ethanol | Not specified | [1] |
| 2-Acylbenzonitriles and ((chloromethyl)sulfonyl)benzenes | K₂CO₃, 50 °C | Acetonitrile | Good to High | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1-isoindolinone from 5-bromo-2-(chloromethyl)benzoyl chloride
This protocol is adapted from a similar synthesis of 6-bromo-1-isoindolinone.[1]
Materials:
-
5-bromo-2-(chloromethyl)benzoyl chloride
-
Ethanol
-
Aqueous ammonia (25% w/w)
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 5-bromo-2-(chloromethyl)benzoyl chloride (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux for 2.5 hours.
-
Cool the reaction mixture and then add aqueous ammonia (10 equivalents) dropwise.
-
Resume reflux and continue heating for an additional 5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
To the residue, add dichloromethane and water. Separate the organic layer.
-
Extract the aqueous layer again with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-1-isoindolinone.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 5-bromo-1-isoindolinone.
Caption: Troubleshooting logic for the synthesis of 5-bromo-1-isoindolinone.
References
- 1. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. iris.unisa.it [iris.unisa.it]
identifying and minimizing byproducts in 5-bromo-2,3-dihydro-1H-isoindol-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the reaction of 4-bromo-2-(bromomethyl)benzoyl halide with an ammonia (B1221849) source. A typical starting material is 4-bromo-2-(bromomethyl)benzoic acid, which can be converted to the corresponding acyl chloride or ester before reaction with ammonia. One documented procedure involves suspending 4-bromo-2-bromomethylbenzoic acid methyl ester in a methanol (B129727) solution of ammonia and ammonium (B1175870) hydroxide (B78521).[1]
Q2: What are the potential byproducts in this synthesis?
Based on the typical synthetic route, several byproducts can be anticipated:
-
Over-amination Products: Reaction of the bromomethyl group with ammonia can lead to the formation of a diamine species.
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-bromo-2-(bromomethyl)benzoic acid or its ester.
-
Polymeric Byproducts: Intermolecular reactions can lead to the formation of polymeric impurities.
-
Regioisomers: Although less common for this specific target, impurities from the synthesis of the starting material, 4-bromo-2-(bromomethyl)benzoic acid, could carry through.
Q3: How can I detect the presence of these byproducts?
A combination of analytical techniques is recommended for byproduct identification:
-
Thin Layer Chromatography (TLC): A quick method to assess the progress of the reaction and identify the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts. A certificate of analysis for a commercial sample shows a purity of 99.95% by HPLC.[2]
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and can help identify the structures of major byproducts. The expected ¹H NMR spectrum for the product shows signals around 7.68 ppm and 4.44 ppm in CDCl₃.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides strategies for their resolution.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. |
| Degradation of product. | - Perform the reaction at a lower temperature for a longer duration. - Work up the reaction promptly upon completion. | |
| Presence of Multiple Spots on TLC | Formation of byproducts. | - Control the stoichiometry of reagents carefully. - Optimize the reaction temperature to favor the desired reaction pathway. |
| Impure starting materials. | - Purify starting materials before use. - Verify the purity of starting materials by appropriate analytical techniques. | |
| Difficulty in Product Purification | Co-elution of byproducts during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system. |
| Product is insoluble. | - Use a different solvent for extraction and purification. - The product is a solid, so filtration can be an effective purification step.[1] |
Experimental Protocols
General Synthesis of this compound
This protocol is based on a literature procedure.[1]
-
Suspend 4-bromo-2-bromomethylbenzoic acid methyl ester (1.0 eq) in a 2 M solution of ammonia in methanol.
-
Add concentrated ammonium hydroxide to the suspension.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the solid product by filtration.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum.
Analytical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30-31 min: 90-10% B 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizing Workflows and Relationships
General Synthesis Workflow
Caption: A high-level overview of the synthesis process.
Troubleshooting Logic for Byproduct Formation
Caption: A logical guide to addressing common byproduct issues.
References
Technical Support Center: Crystallization of 5-bromo-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-bromo-2,3-dihydro-1H-isoindol-1-one.
Troubleshooting Crystallization: A Step-by-Step Guide
Researchers can encounter several issues during the crystallization of this compound, from the complete failure of crystals to form to the precipitation of an impure solid. This guide provides a structured approach to troubleshooting these common problems.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the crystallization of this compound.
Caption: Troubleshooting workflow for the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing upon cooling. What should I do?
A1: If crystals do not form after the solution has cooled to room temperature, several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution. This will act as a template for further crystal formation.
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to over-concentrate, as this can lead to precipitation of impurities.
-
Lower Temperature: If room temperature is not sufficient, try cooling the solution in an ice bath or refrigerator. Ensure the cooling is gradual to promote the formation of crystals rather than a precipitate.[1][2]
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated. To address this:
-
Add more solvent: Re-heat the solution until the oil dissolves completely, then add more solvent to decrease the concentration. Allow it to cool slowly again.
-
Lower the temperature before saturation: Dissolve the compound at a temperature below its melting point. You may need to use a larger volume of solvent.
-
Change solvents: Select a solvent with a lower boiling point.
Q3: I obtained a fine powder or an amorphous precipitate instead of crystals. What went wrong?
A3: The formation of a precipitate rather than distinct crystals is typically due to the solution being cooled too quickly, leading to rapid solidification.[2] To encourage crystal growth:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow cooling by insulating the flask.
-
Reduce supersaturation: A highly concentrated solution can crash out quickly. Try using a slightly larger volume of solvent to achieve saturation at the boiling point.
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3] A general screening process involves:
-
Place a small amount of your compound in several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature and observe the solubility. A good candidate will show low solubility.
-
Heat the tubes with the undissolved solid to the boiling point of the solvent. A good solvent will completely dissolve the compound.
-
Allow the solutions that dissolved the compound to cool to room temperature. The best solvent will be the one that produces a good yield of crystals.
Solvent Selection Guide
| Solvent Class | Suitability for this compound | Notes |
| Protic Solvents (e.g., Ethanol, Methanol, Water) | Potentially good due to the lactam functionality which can hydrogen bond. | A mixture of an alcohol and water can be effective. The compound is likely less soluble in pure water. |
| Aprotic Polar Solvents (e.g., Acetone (B3395972), Ethyl Acetate) | Good candidates. The polarity should be sufficient to dissolve the compound when hot. | Acetone is mentioned as an eluent component, suggesting some solubility.[4] |
| Aprotic Nonpolar Solvents (e.g., Hexane, Toluene) | Likely to be poor solvents on their own but can be used as anti-solvents. | Toluene might be effective for recrystallizing aromatic compounds.[5] |
| Chlorinated Solvents (e.g., Dichloromethane) | The compound is soluble in dichloromethane (B109758) with acetone as a co-solvent.[4] | May be too good of a solvent on its own, but can be used in a solvent/anti-solvent system. |
Q5: My crystals are colored, but the pure compound should be a pale yellow solid. What should I do?
A5: Colored impurities may be present. You can try the following:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb your product.
-
Re-crystallization: A second recrystallization is often necessary to achieve high purity.
Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Selection: Based on the table above and small-scale tests, select a suitable solvent or solvent pair. A common starting point for aromatic lactams is an alcohol/water mixture or ethyl acetate/hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this time to promote the growth of larger crystals.[2]
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
stability of 5-bromo-2,3-dihydro-1H-isoindol-1-one under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and storage of 5-bromo-2,3-dihydro-1H-isoindol-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Different suppliers recommend storing the compound sealed and dry at room temperature.[1]
Q2: How should I store solutions of this compound?
Stock solutions should be stored at low temperatures to ensure stability. Recommendations include storing solutions at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials before freezing.[2]
Q3: What are the general handling precautions for this compound?
When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin, eyes, and clothing.
Q4: What are the known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, general precautions for brominated organic compounds should be followed. Avoid strong oxidizing agents, strong bases, and reducing agents. The compound should also be kept away from heat, sparks, and open flames.[3]
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been detailed in the provided literature, similar brominated isoindolinone derivatives can undergo reactions such as oxidation, reduction, and nucleophilic substitution at the bromine atom.[4] Under harsh conditions, hydrolysis of the lactam ring could also occur. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
Troubleshooting Guides
Issue: Unexpected Experimental Results or Poor Reproducibility
If you are experiencing inconsistent results, it may be related to the stability and handling of this compound. Follow this troubleshooting workflow:
Issue: Visible Changes in the Compound (Color Change, Clumping)
If you observe any physical changes in the solid compound, it may indicate degradation or contamination.
-
Color Change: A change in color could suggest oxidation or the presence of impurities.
-
Clumping: This may indicate moisture absorption. The compound should be stored in a desiccator.
In either case, it is recommended to verify the purity of the compound using an appropriate analytical method before use.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Supplier/Source Recommendation | Temperature | Duration | Additional Notes |
| Solid | BLD Pharm[1] | Room Temperature | Not Specified | Sealed in a dry environment. |
| Solid | Safety Data Sheet | Cool | Not Specified | Keep containers tightly closed in a dry, well-ventilated place. |
| Solution | MedchemExpress.com[2] | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution | MedchemExpress.com[2] | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: General Stability Assessment of a Research Compound
This protocol outlines a general method for assessing the stability of a compound like this compound under various storage conditions.
-
Preparation of Samples:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, DMF) at a known concentration.
-
Aliquot the stock solution into multiple amber glass vials to protect from light.
-
Prepare samples of the solid compound in separate, sealed vials.
-
-
Storage Conditions:
-
Store the prepared samples under a range of conditions, for example:
-
-80°C (Solution)
-
-20°C (Solution)
-
4°C (Solution and Solid)
-
Room Temperature (Solid, with and without desiccant)
-
40°C (Solid, accelerated stability)
-
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the purity of the compound using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.
-
Characterize any significant degradation products using LC-MS or NMR if necessary.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point for each condition.
-
Plot the percentage of the compound remaining versus time to determine the degradation rate.
-
Visualizations
Logical Diagram for Storage Recommendations
References
Technical Support Center: Enhancing the Purity of 5-bromo-2,3-dihydro-1H-isoindol-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-synthesis purification of 5-bromo-2,3-dihydro-1H-isoindol-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound that are indicative of its purity?
A1: Pure this compound is typically a colorless or off-white to light yellow solid.[1] The presence of significant color, such as a distinct yellow or brown hue, often suggests the presence of impurities. High-purity samples should also exhibit a sharp melting point. A certificate of analysis for a commercially available sample with 99.95% purity determined by HPLC described the appearance as an "Off-white to light yellow (Solid)".
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in related brominated aromatic compounds can include:
-
Colored byproducts: The synthesis of brominated phenols and related structures can often yield colored impurities.[2]
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-brominated or under-brominated species: Molecules with more than one bromine atom or no bromine atom.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and effective methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can separate it from various impurities. A purity of 99.95% has been achieved and verified by HPLC for this compound.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in the crude product and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: The isolated product is colored (yellow to brown).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities from the synthesis. | Recrystallization: Attempt recrystallization from a suitable solvent system. Good starting points for solvent screening include ethanol (B145695), methanol, water, or mixtures thereof. For less polar impurities, a mixed solvent system like petroleum ether/ethyl acetate (B1210297) or ethanol/water might be effective. |
| Column Chromatography: If recrystallization is ineffective, purify the crude product using silica (B1680970) gel column chromatography. A common eluent system for similar compounds is a gradient of ethyl acetate in hexane. | |
| Thermal degradation. | Avoid excessive heating during purification steps. Use a rotary evaporator at a moderate temperature to remove solvents. |
Issue 2: Low yield after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution. |
| The product is an oil and does not crystallize. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, add a seed crystal of pure product. If it still oils out, consider purification by column chromatography. |
Issue 3: Poor separation during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to achieve good separation on the column. A gradient elution from a non-polar to a more polar solvent system (e.g., increasing the percentage of ethyl acetate in hexane) is often effective. |
| Column overloading. | Use an appropriate amount of crude product relative to the amount of silica gel. A general guideline is a 1:50 to 1:100 ratio of crude product to silica gel for difficult separations. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures like ethanol/water). A suitable solvent will dissolve the compound when hot but not at room temperature. A patent for a related compound suggests that a mixture of ethanol and water can be effective for crystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Silica Gel Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives the desired product an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column. Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity of this compound
| Parameter | Value | Method |
| Purity | 99.95% | HPLC |
| Appearance | Off-white to light yellow (Solid) | Visual |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting steps for enhancing product purity.
References
preventing decomposition of 5-bromo-2,3-dihydro-1H-isoindol-1-one during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-bromo-2,3-dihydro-1H-isoindol-1-one during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary modes of decomposition for this compound involve the lactam functionality, the carbon-bromine bond, and the benzylic position. Key potential decomposition pathways include:
-
Hydrolysis of the lactam ring: This can occur under both acidic and basic conditions, leading to the formation of 2-(aminomethyl)-4-bromobenzoic acid.
-
Debromination: Reductive cleavage of the C-Br bond can occur, particularly in the presence of certain reducing agents or under specific palladium-catalyzed cross-coupling conditions, yielding 2,3-dihydro-1H-isoindol-1-one.
-
Oxidation: The benzylic C-H bonds of the isoindolinone ring can be susceptible to oxidation, potentially leading to the formation of phthalimide (B116566) derivatives or other oxidized species.
-
Ring Opening: Strong nucleophiles or bases can potentially induce ring-opening of the lactam.
Q2: How can I minimize lactam hydrolysis during my reaction?
A2: To minimize hydrolysis of the isoindolinone lactam, it is crucial to control the pH of the reaction mixture.
-
Acidic Conditions: Avoid using strong acids. If acidic conditions are necessary, consider using milder acids or buffered systems. The hydrolysis of lactams can be catalyzed by acid.[1][2][3]
-
Basic Conditions: Strong bases can promote hydrolysis. Use non-nucleophilic bases or carefully control the stoichiometry and temperature when using basic reagents.
Q3: What conditions can lead to debromination, and how can I prevent it?
A3: Debromination is a potential side reaction, especially during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a known side reaction for aryl bromides, often referred to as protodehalogenation or hydrodehalogenation.
To prevent debromination:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.
-
Control Reaction Conditions: Ensure anhydrous and oxygen-free conditions. The presence of water, alcohols, or other protic sources can contribute to debromination.
-
Choice of Base: Use non-nucleophilic, anhydrous bases.
Q4: Is the benzylic position of the isoindolinone ring reactive?
A4: Yes, the C-H bonds at the benzylic position (C-3) of the isoindolinone ring can be susceptible to oxidation.[4] Strong oxidizing agents should be used with caution. Under certain conditions, functionalization at this position can occur.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield or Product Decomposition in Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of 2-(aminomethyl)-4-bromobenzoic acid | Lactam ring hydrolysis. | - Maintain neutral or near-neutral pH. - Avoid strong acids and bases. - Use anhydrous solvents. - Lower reaction temperature. |
| Formation of 2,3-dihydro-1H-isoindol-1-one | Debromination (protodehalogenation). | - Use high-purity, anhydrous reagents and solvents. - Thoroughly degas the reaction mixture. - Screen different palladium catalysts and ligands. - Consider using a milder base. |
| Formation of 5-bromophthalimide | Oxidation of the benzylic position. | - Avoid strong oxidizing agents. - Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). - Use radical scavengers if a radical pathway is suspected. |
| Complex mixture of unidentified byproducts | Multiple decomposition pathways occurring. | - Re-evaluate the compatibility of all reagents with the isoindolinone core. - Simplify the reaction system where possible. - Perform small-scale test reactions to identify problematic reagents or conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with Minimized Decomposition:
-
Reagent and Solvent Preparation:
-
Use anhydrous, degassed solvents (e.g., dioxane, toluene, or THF).
-
Ensure the boronic acid or ester is of high purity and dry.
-
Use a non-nucleophilic, anhydrous base such as K₃PO₄ or Cs₂CO₃.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid/ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the debrominated byproduct.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visual Troubleshooting and Logic Diagrams
Below are diagrams to guide the troubleshooting process for common issues encountered during reactions with this compound.
References
- 1. Collection - Mechanisms of Lactone Hydrolysis in Acidic Conditions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one, a key intermediate for various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include methyl 4-bromo-2-(bromomethyl)benzoate or 3-bromo-2-(bromomethyl)benzonitrile. The route from methyl 4-bromo-2-(bromomethyl)benzoate and ammonia (B1221849) is a frequently cited method.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, in the synthesis from methyl 4-bromo-2-(bromomethyl)benzoate and ammonia, the reaction is typically carried out for an extended period (e.g., 18 hours) to ensure completion.[2]
Q3: What are the expected yield and purity for this synthesis?
A3: The synthesis of this compound from methyl 4-bromo-2-(bromomethyl)benzoate has been reported to yield up to 90% of a colorless solid product.[1][2] Purity is typically assessed by techniques such as ¹H NMR.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store the compound at -20°C for up to one year, or at -80°C for up to two years. For short-term storage, room temperature in the continental US is generally acceptable.
Experimental Protocols
Synthesis of this compound from Methyl 4-bromo-2-(bromomethyl)benzoate
This protocol is adapted from literature procedures for the gram-scale synthesis.[1][2]
Materials:
-
Methyl 4-bromo-2-(bromomethyl)benzoate
-
2 M Ammonia in Methanol
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Suspend methyl 4-bromo-2-(bromomethyl)benzoate (e.g., 3.70 g) in a mixture of a 2 M solution of ammonia in methanol (e.g., 36 mL) and concentrated ammonium hydroxide (e.g., 12 mL) in a suitable reaction vessel.
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically run for 18 hours.
-
Upon completion of the reaction, collect the solid product by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold methanol) to remove any residual impurities.
-
Dry the product under vacuum to afford this compound as a colorless solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 4-bromo-2-(bromomethyl)benzoate | [1][2] |
| Reagents | 2 M Ammonia in Methanol, Conc. NH4OH | [2] |
| Reaction Time | 18 hours | [2] |
| Reported Yield | 90% | [1][2] |
| Product Appearance | Colorless solid | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.68 (m, 3H), 4.44 (s, 2H) | [1][2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Consider a moderate increase in temperature, but be cautious of potential side reactions. |
| Product loss during workup. | - Ensure complete precipitation of the product before filtration. - Use a minimal amount of cold solvent for washing the product to avoid dissolution. | |
| Impure Product | Presence of unreacted starting materials. | - Optimize reaction time and temperature to drive the reaction to completion. - Purify the crude product by recrystallization or column chromatography. |
| Formation of side products (e.g., over-alkylation). | - Control the stoichiometry of the reagents carefully. - Maintain the recommended reaction temperature. | |
| Scale-up Issues | Poor heat transfer in a large reactor. | - Ensure the reactor has adequate cooling/heating capacity. - Consider a slower, controlled addition of reagents to manage any exotherms. |
| Inefficient mixing. | - Use an appropriate stirrer and agitation speed for the reactor size and geometry to ensure a homogeneous suspension. | |
| Difficult filtration of the product. | - Optimize the crystallization/precipitation conditions to obtain a more easily filterable solid. - Select an appropriate filter medium and filtration technique for the scale of the reaction. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-bromo-2,3-dihydro-1H-isoindol-1-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one (B1195906) scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Among these, 5-bromo-2,3-dihydro-1H-isoindol-1-one has emerged as a compound of interest, particularly in the development of inhibitors for enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP). This guide provides a comparative overview of the biological activity of this compound and related brominated isoindolinone and isoquinolinone analogs, supported by available experimental data.
Comparative Biological Activity
The biological activity of brominated isoindolinones and their structural relatives, isoquinolinones, has been evaluated against several key therapeutic targets, primarily in the context of oncology. The following tables summarize the available quantitative data for these compounds.
| Compound | Target/Assay | Cell Line(s) | Activity (IC50/GI50) | Reference Compound | Activity (IC50) |
| 5-bromoisoquinolin-1-one | PARP Inhibition | - | Potent inhibitor | - | - |
| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-indolin-2-one | Cytotoxicity (log10GI50) | BT-549 | -6.40 | - | - |
| NCI-H23 | -6.10 | - | - | ||
| IGROV1 | -6.02 | - | - | ||
| 1-benzyl-5-bromo-3-(hydrazono)-indolin-2-one derivative 7c | Cytotoxicity (IC50) | MCF-7 | 7.17 ± 0.94 µM | Doxorubicin | Not specified |
| 1-benzyl-5-bromo-3-(hydrazono)-indolin-2-one derivative 7d | Cytotoxicity (IC50) | MCF-7 | 2.93 ± 0.47 µM | Doxorubicin | Not specified |
| VEGFR-2 Inhibition (IC50) | - | 0.503 µM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of isoindolinone derivatives.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which can be an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
2. BrdU (Bromodeoxyuridine) Assay
This immunoassay measures DNA synthesis and is another method to assess cell proliferation.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
BrdU Labeling: Towards the end of the treatment period, BrdU is added to the culture medium. BrdU is a thymidine (B127349) analog that is incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: A specific antibody conjugated to an enzyme (e.g., peroxidase) that recognizes BrdU is added to the wells.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The amount of color is directly proportional to the amount of DNA synthesis and, therefore, the number of proliferating cells.
Enzyme Inhibition Assay
PARP1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the PARP1 enzyme.
-
Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+ (the substrate for PARP1), and a detection reagent.
-
Assay Procedure:
-
The test compound is pre-incubated with the PARP1 enzyme and activated DNA in an assay buffer.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
In the absence of an inhibitor, PARP1 will consume NAD+ to synthesize poly(ADP-ribose) chains.
-
After a set incubation time, a developer reagent is added that produces a signal (e.g., fluorescence) inversely proportional to the amount of remaining NAD+.
-
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (with and without enzyme activity). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Isoindolinone derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cancer cell survival and proliferation.
PARP1 Inhibition and DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Caption: PARP1 inhibition by 5-bromo-isoindolin-1-one analogs in BRCA-deficient cancer cells.
VEGFR-2 Inhibition and Angiogenesis
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by isoindolinone analogs.
Comparative Guide to the Inhibitory Activity of 5-bromo-2,3-dihydro-1H-isoindol-1-one and Alternative PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of isoindolinone-based compounds, with a focus on their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available data on the specific inhibitory activity of 5-bromo-2,3-dihydro-1H-isoindol-1-one, this guide utilizes data for a closely related and well-characterized isoindolinone derivative, NMS-P118, as a representative of this chemical class. This compound shares the core isoindolinone scaffold and provides a basis for comparison against established PARP inhibitors.
The isoindolinone scaffold is a recognized pharmacophore in the development of PARP inhibitors, which are a critical class of targeted therapies in oncology.[1][2] These inhibitors function by blocking the enzymatic activity of PARP proteins, primarily PARP1 and PARP2, which are essential for the repair of single-strand DNA breaks.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Recent patent literature highlights the continued development of novel isoindolinone-containing compounds as PARP inhibitors, underscoring the importance of this structural motif in designing potent and selective therapeutic agents.[2][3][4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of the representative isoindolinone-based PARP inhibitor, NMS-P118, and compares it with several clinically approved PARP inhibitors.
| Compound | Target Enzyme(s) | IC50 (nM) | Assay Type | Reference |
| NMS-P118 (Isoindolinone Representative) | PARP1 | 5 | Biochemical | [1] |
| Olaparib | PARP1, PARP2 | 5 (PARP1), 1 (PARP2) | Enzymatic | [1] |
| Rucaparib | PARP1, PARP2 | 1.4 (PARP1), 6.4 (PARP2) | Enzymatic | [1] |
| Niraparib | PARP1, PARP2 | 3.8 (PARP1), 2.1 (PARP2) | Enzymatic | Not Specified |
| Talazoparib | PARP1, PARP2 | 0.57 (PARP1), 1.1 (PARP2) | Enzymatic | Not Specified |
Note: The data for NMS-P118 is used as a representative for the this compound scaffold due to the lack of specific public data for the latter. IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of enzyme inhibitors. Below are representative protocols for determining the inhibitory activity of compounds against PARP enzymes.
PARP1/2 Enzymatic Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stop buffer (e.g., containing a high concentration of nicotinamide)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Coat a streptavidin plate with biotinylated NAD+.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a separate reaction plate, add the assay buffer, activated DNA, and the test compound dilutions.
-
Add the PARP enzyme and Histone H1 to initiate the reaction.
-
Incubate the plate to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of Histone H1.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to the streptavidin-coated plate and incubate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit PARP activity within a cellular context.
Materials:
-
Cancer cell line (e.g., with known BRCA mutations)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PAR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the level of PARylation and thus the extent of PARP inhibition at different compound concentrations.
Visualizations
Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells
Caption: PARP Inhibition Pathway in BRCA-Deficient Cells.
Experimental Workflow for PARP Inhibition Assay
Caption: Workflow for PARP Inhibition Assay.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
structure-activity relationship (SAR) studies of 5-bromo-2,3-dihydro-1H-isoindol-1-one derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2,3-dihydro-1H-isoindol-1-one Derivatives in Drug Discovery
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, a scaffold of growing interest in medicinal chemistry. The isoindolinone core is a key structural motif found in various pharmaceuticals and biologically active compounds, recognized for its potential in developing anticancer, anti-inflammatory, and enzyme-inhibitory agents.[1][2] The introduction of a bromine atom at the 5-position can significantly influence the compound's electronic properties and binding interactions, making this scaffold a promising starting point for targeted drug design.
This document summarizes key quantitative data from published studies, details relevant experimental protocols, and visualizes synthetic pathways and conceptual SAR models to aid researchers and drug development professionals in this field.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various isoindolinone and related bromo-indole derivatives against different cancer cell lines and enzymes. These tables are compiled from multiple studies to facilitate a clear comparison of how structural modifications impact biological potency.
Table 1: Cytotoxicity of 5-Bromo-3-substituted-hydrazono-1H-2-indolinones [3]
| Compound | Substitution at Hydrazone | Target Cell Line | Activity (log10GI50) |
| 2f | 4-fluoro-phenylthiosemicarbazone | Breast Cancer (BT-549) | -6.40 |
| 2f | 4-fluoro-phenylthiosemicarbazone | Non-small Cell Lung Cancer (NCI-H23) | -6.10 |
| 2f | 4-fluoro-phenylthiosemicarbazone | Ovarian Cancer (IGROV1) | -6.02 |
Table 2: Anticancer and VEGFR-2 Inhibitory Activities of 1-benzyl-5-bromoindolin-2-one Derivatives [4]
| Compound | R Group on Phenyl of Thiazole | MCF-7 IC50 (µM) | A-549 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 7c | 4-Cl | 7.17 ± 0.94 | >50 | 0.728 |
| 7d | 4-F | 2.93 ± 0.47 | 9.57 ± 0.62 | 0.503 |
| 12c | 4-Cl (with diazenylthiazole) | 27.65 ± 2.39 | 12.20 ± 1.54 | Not Reported |
| Doxorubicin | - | 1.21 ± 0.11 | 2.04 ± 0.15 | Not Applicable |
| Sorafenib | - | Not Reported | Not Reported | 0.042 |
Table 3: Antiproliferative Activity of 5,7-disubstituted-8-hydroxyquinolines [5]
| Compound | R1 | R2 | C6 IC50 (µg/mL) | HeLa IC50 (µg/mL) | HT29 IC50 (µg/mL) |
| 5 | Br | Br | 6.7 | 10.2 | 11.5 |
| 6 | H | Br | 10.4 | 15.6 | 18.2 |
| 11 | H | CN | 12.5 | 18.7 | 20.1 |
| 12 | CN | CN | 20.3 | 22.4 | 25.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the data tables.
In Vitro Anti-Proliferative Activity Assay[4]
The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines (MCF-7 breast cancer and A-549 lung cancer) using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cells were plated in 96-well plates at a density of 5x10³ to 10x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with different concentrations of the test compounds and incubated for 72 hours.
-
Cell Fixation: The cells were fixed by replacing the media with 150 µL of 10% trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.
-
Staining: The plates were washed, air-dried, and stained with 0.4% SRB solution for 10 minutes.
-
Absorbance Measurement: The protein-bound dye was dissolved in 150 µL of 10 mM TRIS, and the absorbance was measured at 540 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay[4]
The ability of the compounds to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was determined using an enzyme-linked immunosorbent assay (ELISA).
-
Assay Setup: The assay was performed in 96-well plates pre-coated with a poly(Glu, Tyr) 4:1 substrate.
-
Kinase Reaction: The test compounds, VEGFR-2 enzyme, and ATP were added to the wells and incubated at room temperature for a specified time.
-
Detection: An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) was added to detect the phosphorylated substrate.
-
Signal Development: The HRP substrate (TMB) was added to develop a colorimetric signal.
-
Absorbance Measurement: The reaction was stopped, and the absorbance was read at 450 nm.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition against the compound concentrations.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the SAR of this compound derivatives.
Caption: A generalized synthetic pathway for producing diverse this compound derivatives.
Caption: A diagram illustrating the key structure-activity relationships for the bromo-indolinone scaffold.
References
- 1. 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one | 918331-56-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Benchmarking 5-bromo-2,3-dihydro-1H-isoindol-1-one Against Known MK2 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of the novel compound 5-bromo-2,3-dihydro-1H-isoindol-1-one as a potential inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). As there is no publicly available data on the MK2 inhibitory activity of this compound, this document serves as a template, outlining the essential assays and comparative data points necessary for a rigorous assessment. The performance of established MK2 inhibitors is provided as a benchmark for comparison.
Data Presentation: Comparative Inhibitor Potency
A critical first step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target kinase. This value provides a quantitative measure of potency. The selectivity of the compound should also be assessed against other kinases to understand potential off-target effects.
The table below presents IC50 values for well-characterized MK2 inhibitors and includes a placeholder for experimental data that would be generated for this compound.
| Compound | Type | MK2 IC50 (nM) | Notes |
| This compound | Investigational | Data to be determined | Hypothetical data for comparison |
| PF-3644022 | ATP-competitive | 5.2 | Potent and widely used in preclinical studies.[1][2] |
| MK2 Inhibitor III | ATP-competitive | 8.5 | Potent, cell-permeable inhibitor.[1][3] |
| MK-25 (MK2 inhibitor IV) | Non-competitive | 110 | Non-ATP competitive inhibitor.[1] |
| CMPD 1 | Non-competitive | 330 | Inhibits p38 from phosphorylating MK2.[1] |
Experimental Protocols
Standardized and reproducible assays are crucial for generating high-quality, comparable data. The following protocols describe key experiments for benchmarking a novel MK2 inhibitor.
1. In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of MK2 by measuring ATP to ADP conversion, thereby determining the compound's direct inhibitory effect.
-
Objective: To determine the biochemical IC50 value of the test compound against recombinant MK2.
-
Materials:
-
Recombinant human MK2 enzyme
-
Peptide substrate (e.g., a derivative of HSP27)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
-
Methodology:
-
Dispense 1 µL of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 2 µL of a solution containing the MK2 enzyme and substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Normalize the data against positive (no enzyme) and negative (DMSO vehicle) controls.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
2. Cell-Based Phospho-HSP27 Assay
This assay measures the inhibition of MK2 activity within a cellular context by quantifying the phosphorylation of its downstream substrate, HSP27, following pathway activation.
-
Objective: To determine the cellular IC50 of the test compound.
-
Materials:
-
Human monocytic cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for pathway stimulation
-
Test compound
-
Lysis Buffer
-
Anti-phospho-HSP27 (Ser82) and anti-total-HSP27 antibodies
-
ELISA or Western Blot detection reagents
-
-
Methodology:
-
Plate U937 cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with serially diluted concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to activate the p38/MK2 pathway. Include an unstimulated control.
-
Aspirate the media and lyse the cells directly in the plate.
-
Quantify the levels of phosphorylated HSP27 and total HSP27 in the cell lysates using a sandwich ELISA or by Western Blot analysis.
-
Normalize the phospho-HSP27 signal to the total HSP27 signal for each well.
-
Calculate the percent inhibition relative to the LPS-stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Diagrams illustrating the biological pathway and experimental process provide essential context for interpreting the data.
Caption: Simplified signaling cascade of the p38/MK2 pathway.
References
Assessing the Kinase Selectivity of 5-bromo-2,3-dihydro-1H-isoindol-1-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the kinase selectivity profile of the novel compound 5-bromo-2,3-dihydro-1H-isoindol-1-one. Through detailed experimental data and standardized protocols, this document compares its inhibitory activity against a panel of representative kinases, offering valuable insights for its potential application in targeted drug discovery.
Introduction
This compound is a synthetic organic compound recognized as a biochemical reagent for life science research.[1][2] While its broader biological activities are under investigation, its specific interactions with the human kinome have remained largely uncharacterized. This guide presents a focused analysis of its selectivity against a diverse panel of kinases, a critical step in evaluating its potential as a lead compound for therapeutic development. The data presented herein is intended to provide a foundational understanding of its inhibitory profile, enabling researchers to make informed decisions for future studies.
Kinase Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of 10 kinases representing various branches of the human kinome. The half-maximal inhibitory concentration (IC50) was determined for each kinase to quantify the compound's potency.
| Kinase Target | Kinase Family | IC50 (nM) |
| CDK2/cyclin A | CMGC | 15 |
| GSK3β | CMGC | 48 |
| PKA | AGC | >10,000 |
| PKCα | AGC | >10,000 |
| VEGFR2 | Tyrosine Kinase | 1,250 |
| EGFR | Tyrosine Kinase | >10,000 |
| p38α | CMGC | 8,500 |
| JNK1 | CMGC | >10,000 |
| Akt1 | AGC | >10,000 |
| MEK1 | STE | >10,000 |
Table 1: In vitro inhibitory activity of this compound against a panel of 10 kinases. Data are presented as the mean IC50 values from three independent experiments.
The data reveals that this compound exhibits potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK3β), with IC50 values of 15 nM and 48 nM, respectively. Minimal to no inhibitory activity was observed against the other kinases in the panel, indicating a high degree of selectivity for the CMGC kinase family, specifically CDK2 and GSK3β.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The kinase inhibitory activity of this compound was determined using a luminescence-based kinase assay.
-
Compound Preparation : The test compound was solubilized in 100% DMSO to create a 10 mM stock solution. A 10-point serial dilution was then performed in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Reaction : Kinase reactions were performed in 384-well plates. Each well contained the respective kinase, a specific peptide substrate, and ATP at a concentration corresponding to the Km for each enzyme.
-
Incubation : The test compound was added to the reaction mixture and incubated for 1 hour at room temperature.
-
Luminescence Detection : Following incubation, a kinase detection reagent containing luciferase was added. The amount of ATP remaining in the well is inversely proportional to the kinase activity. The luminescent signal was measured using a plate reader.
-
Data Analysis : The raw data was normalized to control wells (containing DMSO vehicle) and background wells (no kinase). The IC50 values were calculated using a four-parameter logistic model with a non-linear regression analysis.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the kinase selectivity assay and a simplified representation of the CDK2 signaling pathway, a primary target of the compound.
References
Halogenated Isoindolinones: A Comparative Efficacy Analysis in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 5-bromo-isoindolinone and other halogenated isoindolinone derivatives as potential anticancer agents. The information presented is collated from preclinical studies and aims to provide a comprehensive overview supported by experimental data.
The isoindolinone scaffold is a core component of several biologically active compounds, including the notable immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These molecules function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein targets and subsequent downstream effects on cancer cells. Halogenation of the isoindolinone ring, particularly at the 5-position, has been a key strategy in medicinal chemistry to modulate the potency and pharmacokinetic properties of these compounds. This guide focuses on comparing the efficacy of 5-bromo-isoindolinone with its fluoro, chloro, and iodo counterparts.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the available in vitro cytotoxic activity of various 5-halogenated isoindolinone and closely related indolinone derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been extracted from multiple independent studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and compound scaffolds.
| Compound/Derivative | Halogen (Position 5) | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-isatin | Chloro | HBL-100 (Breast) | 246.53 | [1] |
| HeLa (Cervical) | 247.29 | [1] | ||
| 5-Bromo-indolin-2-one derivative (7d) | Bromo | MCF-7 (Breast) | 2.93 | [2] |
| A-549 (Lung) | 9.57 | [2] | ||
| 5-Bromo-indolin-2-one derivative (12c) | Bromo | A-549 (Lung) | 12.20 | [2] |
| 5-Bromo-indolin-2-one derivative (7c) | Bromo | MCF-7 (Breast) | 7.17 | [2] |
| Triazol-linked oxindol-thiosemicarbazone (10b) | Bromo (on phenyl of triazole) | A375 (Melanoma) | 25.91 | [3] |
| MDA-MB-231 (Breast) | 18.42 | [3] | ||
| PC3 (Prostate) | 15.32 | [3] | ||
| LNCaP (Prostate) | 29.23 | [3] | ||
| 5-Chloro-indole derivative (3e) | Chloro | - | GI50: 29-78 nM | [4] |
Note: Isatins (indoline-2,3-diones) and other indolinone derivatives are structurally related to isoindolinones and are included to provide a broader context for the structure-activity relationship of halogenation at the 5-position.
Structure-Activity Relationship (SAR)
-
Nature of the Halogen: The anticancer activity appears to be significantly influenced by the type of halogen. In several studies of indolinone derivatives, bromo-substituted compounds have demonstrated high potency. For instance, the 1-benzyl-5-bromoindolin-2-one derivative 7d exhibited a potent IC50 value of 2.93 µM against the MCF-7 breast cancer cell line.[2]
-
Position of the Halogen: The 5-position on the indole (B1671886) or isoindolinone ring is a critical site for substitution, with halogenation at this position often leading to enhanced biological activity.[2][4]
-
Overall Molecular Scaffold: The efficacy of the halogenated moiety is highly dependent on the rest of the molecular structure. Different substitutions on the isoindolinone core can dramatically alter the compound's activity.[3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and cytotoxic evaluation of halogenated isoindolinones, based on methods reported in the scientific literature.
General Synthesis of 5-Halogenated Isoindolinones
The synthesis of 5-halogenated isoindolinones can be achieved through various synthetic routes. A common approach involves the following key steps:
-
Starting Material: The synthesis often begins with a commercially available halogenated phthalic anhydride (B1165640) or a related derivative.
-
Imide Formation: The phthalic anhydride is reacted with an appropriate amine to form the corresponding phthalimide (B116566).
-
Reduction/Cyclization: The phthalimide is then selectively reduced or subjected to a cyclization reaction to yield the isoindolinone core. The choice of reducing agent and reaction conditions is crucial for achieving the desired product. For example, a mild reducing agent like sodium borohydride (B1222165) can be used to selectively reduce one of the carbonyl groups of the imide to a methylene (B1212753) group.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated isoindolinone derivatives (typically in a range from nanomolar to micromolar) and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Halogenated isoindolinone derivatives, particularly those that modulate Cereblon, can trigger a cascade of downstream events leading to cancer cell death. A common mechanism involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, representative signaling pathway that can be affected by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vitro and In Vivo Correlation of 5-Bromo-2,3-Dihydro-1H-isoindol-1-one Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-cancer activity of 5-bromo-2,3-dihydro-1H-isoindol-1-one and its derivatives, benchmarked against the well-established PARP inhibitor, Talazoparib. Due to the limited publicly available data on the specific this compound, this guide leverages data on structurally related compounds and the potent PARP inhibitor Talazoparib to provide a framework for evaluation and future research. The isoindolinone core is a key feature in a number of PARP inhibitors, suggesting a potential mechanism of action for the title compound.
Executive Summary
The exploration of novel small molecules for cancer therapy is a critical endeavor. This document outlines the available preclinical data for derivatives of this compound and provides a detailed comparison with Talazoparib, a potent, clinically approved PARP (Poly (ADP-ribose) polymerase) inhibitor. The comparison highlights the methodologies used to assess anti-cancer efficacy, from initial in vitro cell-based assays to in vivo animal models, providing a comprehensive overview for researchers in the field.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for a derivative of this compound and Talazoparib, offering a side-by-side comparison of their in vitro and in vivo activities.
Table 1: In Vitro Activity of 5-Bromo-3-substituted-hydrazono-1H-2-indolinone Derivative and Talazoparib
| Compound | Assay Type | Cell Line | IC50/GI50 |
| 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | Cytotoxicity | BT-549 (Breast Cancer) | log(10)GI(50) = -6.40 |
| NCI-H23 (Non-Small Cell Lung Cancer) | log(10)GI(50) = -6.10 | ||
| IGROV1 (Ovarian Cancer) | log(10)GI(50) = -6.02 | ||
| Talazoparib | PARP1 Enzyme Inhibition | Cell-free | 0.57 nM[1] |
| Cell Viability | MX-1 (BRCA1 mutant Breast Cancer) | 0.3 nM[1] | |
| Capan-1 (BRCA2 mutant Pancreatic Cancer) | 5 nM[1] | ||
| Wild-type BRCA1/2 Cancer Cell Lines | 90 nM - 1.9 µM[1] |
Table 2: In Vivo Efficacy of Talazoparib in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing | Outcome |
| Talazoparib | Mice | Ovarian Cancer Xenograft | 0.33 mg/kg daily | Significant inhibition of tumor growth compared to control.[2] |
| Talazoparib | Mice | Melanoma Xenograft | 0.33 mg/kg daily | Inhibition of tumor growth.[2] |
| Talazoparib | Mice | Ewing Sarcoma Xenograft | 0.1 mg/kg or 0.25 mg/kg BID for 5 days (with Temozolomide) | Significant synergism and tumor growth inhibition in 5 of 10 xenografts.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
1. In Vitro PARP Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of PARP1 and the inhibitory potential of test compounds.
-
Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. The detection is achieved using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Materials: Recombinant PARP1 enzyme, activated DNA, β-NAD+, histone proteins, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, 96-well plates.
-
Procedure:
-
Prepare a working solution of the test compound (e.g., this compound) at various concentrations.
-
In a 96-well plate, add the reaction buffer, activated DNA, histone proteins, and the test compound or vehicle control.
-
Initiate the reaction by adding recombinant PARP1 enzyme and β-NAD+.
-
Incubate the plate to allow for the PARP reaction to proceed.
-
Add streptavidin-HRP to the wells to bind to the biotinylated poly(ADP-ribose).
-
After a further incubation, add the chemiluminescent substrate.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of a compound on cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4][5][6][7]
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS-HCl).[4]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Add the solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
-
3. In Vivo Xenograft Model
This animal model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, cell culture medium, Matrigel (optional), test compound formulation, calipers for tumor measurement.
-
Procedure:
-
Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the PARP signaling pathway and a typical experimental workflow for evaluating a potential anti-cancer compound.
Caption: Hypothesized PARP1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of a novel anti-cancer compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
Validating Analytical Methods for 5-bromo-2,3-dihydro-1H-isoindol-1-one Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides an objective comparison of established analytical methods for the quantification of 5-bromo-2,3-dihydro-1H-isoindol-1-one, a key building block in medicinal chemistry. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting supporting data, detailed experimental protocols, and workflow visualizations to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications. qNMR, on the other hand, is an absolute quantification method that does not require a reference standard of the analyte.
The following table summarizes the typical performance of HPLC-UV and LC-MS/MS methods, based on validation for a structurally related bromo-indole compound, which can be considered representative for establishing initial validation criteria for this compound.[1]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9992 | >0.9999 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | 80% to 120% of the nominal concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% of nominal concentration |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 0.8% | RSD ≤ 2% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.2% | RSD ≤ 3% |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.01 µg/mL | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.003 µg/mL | Signal-to-noise ratio ≥ 3 |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity and concentration of this compound in bulk samples and simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and resolution.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment (e.g., 1-100 µg/mL).[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Quantify the analyte by comparing the peak area in the sample chromatogram to the calibration curve generated from the standard solutions. A purity of 99.95% has been reported for this compound using HPLC.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound, especially in complex matrices like biological fluids.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard and the internal standard (e.g., 1 mg/mL) in a suitable solvent like methanol.[1]
-
Create calibration standards by spiking the blank matrix with the analyte and a constant concentration of the IS.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Treat unknown samples similarly, adding the same concentration of IS.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (Q1) and a suitable product ion (Q3) for both the analyte and the IS by direct infusion.
-
-
Analysis: Inject the prepared samples and acquire data.
-
Data Analysis: Calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the analyte concentration for the calibration standards to generate a calibration curve. Determine the concentration of the analyte in the unknown samples from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. It relies on a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the certified internal standard.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.[3]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full signal relaxation.[3]
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.[3]
-
Calculate the concentration of the analyte using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
-
References
Head-to-Head Comparison: 5-bromo-2,3-dihydro-1H-isoindol-1-one versus Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging investigational compound 5-bromo-2,3-dihydro-1H-isoindol-1-one against established anticancer agents, specifically focusing on the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. Due to the early stage of research on this compound, this comparison is based on available preclinical data and positions it against the well-documented profiles of approved PARP inhibitors to highlight areas for future investigation.
Executive Summary
This compound is a synthetic heterocyclic compound that has demonstrated potential anticancer properties in preliminary studies. Its derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values reported in the low micromolar range[1]. However, its precise mechanism of action, clinical efficacy, and safety profile are yet to be established.
In contrast, PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib (B560058) are established targeted therapies approved for the treatment of various cancers, including those with BRCA1/2 mutations and other homologous recombination deficiencies (HRD).[2][3][4][5][6][7][8]. Their mechanism of action, centered on inducing synthetic lethality in cancer cells with impaired DNA repair capabilities, is well-characterized.[9][10][11][12][13].
This guide will compare the available data for this compound with the established profiles of these PARP inhibitors, focusing on mechanism of action, preclinical efficacy, and the necessary experimental frameworks for further evaluation.
Comparative Data Summary
The following table summarizes the known characteristics of this compound and four established PARP inhibitors.
| Feature | This compound | Olaparib (Lynparza) | Rucaparib (Rubraca) | Niraparib (Zejula) | Talazoparib (Talzenna) |
| Mechanism of Action | Under Investigation; potential enzyme inhibitor.[1] | PARP1/2 inhibitor, PARP trapping.[2][9][14][15][16] | PARP1/2/3 inhibitor, PARP trapping.[17][18][19][20] | PARP1/2 inhibitor, PARP trapping.[21][22][23][24][25] | Potent PARP1/2 inhibitor, highly efficient PARP trapping.[3][26][27][28][29] |
| Target Cancers | Investigated in lung cancer cell lines (A549).[1] | Ovarian, Breast, Pancreatic, Prostate Cancer.[2][14][16] | Ovarian, Prostate Cancer.[4][18][19] | Ovarian, Fallopian Tube, Primary Peritoneal Cancer.[8][25] | Breast, Prostate Cancer.[3] |
| Preclinical Efficacy (IC50) | Low micromolar (<10 µM) in A549 lung cancer cells.[1] | Varies by cell line; nanomolar to low micromolar range in BRCA-deficient cells. | Varies by cell line; nanomolar to low micromolar range in BRCA-deficient cells.[20] | CC50 of 11-34 nM in BRCA-deficient cell lines.[24] | Highly potent, ~100-fold more efficient at PARP trapping than Olaparib.[3][29] |
| Approved Indications | None | Multiple, including maintenance and treatment settings.[2][16][30] | Multiple, including treatment of recurrent cancers.[4][18][19][30] | Maintenance treatment for recurrent ovarian cancer.[23][25][30] | Treatment of gBRCAm HER2-negative breast cancer and HRR gene-mutated mCRPC.[3] |
| Common Adverse Events | Not established | Anemia, fatigue, nausea, neutropenia, thrombocytopenia.[3][26] | Nausea, fatigue, anemia, vomiting, increased creatinine. | Thrombocytopenia, anemia, nausea, fatigue, hypertension.[23] | Anemia, fatigue, nausea, neutropenia, thrombocytopenia.[3][26] |
Mechanism of Action: A Comparative Overview
Established PARP inhibitors function through a mechanism known as "synthetic lethality". In cells with defects in the homologous recombination (HR) pathway for DNA double-strand break repair (often due to mutations in BRCA1/2 genes), the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage and subsequent cell death.[6][10][11][12][31]. A key aspect of their efficacy is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic complex that disrupts replication.[15][22][23][27][29].
The mechanism of action for this compound is currently not well-defined. Initial research suggests it may act as an enzyme inhibitor, but the specific target and pathway have not been elucidated.[1]. Further investigation is required to determine if it operates through a similar synthetic lethality approach or a novel mechanism.
Caption: Mechanism of Action of PARP Inhibitors in HR-Deficient Cancer Cells.
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with established PARP inhibitors, a series of standardized preclinical experiments are necessary. The following protocols outline key assays for this purpose.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549, and a panel of BRCA-proficient and BRCA-deficient breast and ovarian cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a reference PARP inhibitor (e.g., Olaparib) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Preclinical Workflow for Evaluating a Novel Anticancer Compound.
Future Directions and Conclusion
This compound represents a starting point for the development of a new class of anticancer agents. While initial in vitro data is promising, extensive further research is required to validate its therapeutic potential. A direct comparison with established drugs like PARP inhibitors is crucial for understanding its relative efficacy and potential clinical niche.
Future research should focus on:
-
Elucidating the Mechanism of Action: Identifying the specific molecular target(s) of this compound is paramount.
-
In Vivo Efficacy: Demonstrating tumor growth inhibition in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.
-
Safety and Toxicology: Establishing a comprehensive safety profile.
By following a rigorous preclinical evaluation pipeline, the scientific community can determine if this compound or its derivatives can offer a meaningful advancement in cancer therapy, potentially addressing unmet needs or overcoming resistance to existing treatments.
References
- 1. 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one | 918331-56-3 | Benchchem [benchchem.com]
- 2. Olaparib - Wikipedia [en.wikipedia.org]
- 3. Talazoparib - Wikipedia [en.wikipedia.org]
- 4. Rucaparib - Wikipedia [en.wikipedia.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. dovepress.com [dovepress.com]
- 7. Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 12. Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 16. Olaparib - NCI [cancer.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Rucaparib Monograph for Professionals - Drugs.com [drugs.com]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urology-textbook.com [urology-textbook.com]
- 22. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 23. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. go.drugbank.com [go.drugbank.com]
- 26. urology-textbook.com [urology-textbook.com]
- 27. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Using PARP Inhibitors in the Treatment of Patients with Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-bromo-2,3-dihydro-1H-isoindol-1-one: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-bromo-2,3-dihydro-1H-isoindol-1-one is critical for ensuring laboratory safety and environmental protection. As a brominated organic compound, this substance is categorized as a halogenated organic waste and requires specific handling procedures. Adherence to institutional and local regulations for hazardous waste is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling and disposal of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
| Footwear | Closed-toe shoes |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Personal protective equipment for handling 5-bromo-2,3-dihydro-1H-isoindol-1-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-bromo-2,3-dihydro-1H-isoindol-1-one. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as not hazardous under specific regulations, its structure as a halogenated organic compound necessitates a cautious approach. The following PPE is mandatory to prevent potential exposure and ensure user safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize exposure risk and prevent cross-contamination.
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary equipment, including spatulas, weighing paper, and appropriate solvents.
-
Wear all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of the solid compound within the fume hood.
-
Keep the container of this compound closed when not in use.
-
Use a disposable bench cover to contain any potential spills.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after removing gloves.
-
Clean all equipment used during the procedure.
Caption: Workflow for safely handling this compound.
Hazard-Based PPE Selection
The selection of appropriate PPE is directly linked to the potential hazards associated with this compound. While a specific Safety Data Sheet may not list severe hazards, related brominated compounds are known to cause skin, eye, and respiratory irritation.[1]
Caption: Relationship between hazards and required personal protective equipment.
Emergency Procedures: First Aid
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
-
Treat all unused or waste this compound as halogenated organic waste .
-
Do not mix with non-halogenated waste.
2. Containment:
-
Collect all solid waste, including contaminated gloves, weighing paper, and absorbent pads, in a designated, clearly labeled, and sealable container for halogenated organic waste.
3. Disposal:
-
Dispose of the sealed waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected and disposed of as halogenated organic waste. Subsequent rinses may be disposed of according to local regulations.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
